molecular formula C8H8ClNO B3033661 4-Chloro-2-methylbenzamide CAS No. 1117843-17-0

4-Chloro-2-methylbenzamide

Cat. No.: B3033661
CAS No.: 1117843-17-0
M. Wt: 169.61 g/mol
InChI Key: VRVMBIZATLJJFO-UHFFFAOYSA-N
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Description

4-Chloro-2-methylbenzamide is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-2-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVMBIZATLJJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Chloro-2-methylbenzamide: A Technical Guide to Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-2-methylbenzamide: Chemical Properties, Synthesis, and Applications Content Type: Technical Monograph / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Executive Summary

4-Chloro-2-methylbenzamide (CAS 1117843-17-0) is a specialized aromatic amide intermediate used primarily in the development of next-generation agrochemicals and pharmaceutical candidates. Characterized by a benzamide core substituted with a chlorine atom at the para position and a methyl group at the ortho position, this compound serves as a critical scaffold for introducing steric and electronic constraints into bioactive molecules.[1] This guide provides a comprehensive analysis of its physicochemical profile, validated synthesis protocols, and analytical signatures.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

The structural uniqueness of 4-chloro-2-methylbenzamide lies in the ortho-methyl group. This substituent provides steric protection to the amide bond, potentially increasing metabolic stability against hydrolysis compared to non-substituted benzamides.[1] Furthermore, the electron-withdrawing chlorine at the para position modulates the lipophilicity (logP) and electronic density of the aromatic ring, influencing ligand-protein binding interactions.[1]

Table 1: Chemical Identity

ParameterDetail
IUPAC Name 4-Chloro-2-methylbenzamide
CAS Number 1117843-17-0
Molecular Formula C₈H₈ClNO
Molecular Weight 169.61 g/mol
SMILES CC1=C(C=CC(=C1)Cl)C(=O)N
InChI Key VRVMBIZATLJJFO-UHFFFAOYSA-N

Structural Diagram (Graphviz):

ChemicalStructure cluster_0 4-Chloro-2-methylbenzamide Structure Benzene Benzene Ring (Scaffold) Amide Amide Group (-CONH2) (H-Bond Donor/Acceptor) Benzene->Amide C1 Position Methyl Ortho-Methyl (-CH3) (Steric Shield) Benzene->Methyl C2 Position (Ortho) Chloro Para-Chloro (-Cl) (Lipophilicity/Metabolic Block) Benzene->Chloro C4 Position (Para)

Caption: Structural decomposition highlighting functional groups and their strategic roles in medicinal chemistry.[1]

Physicochemical Properties[5][10]

Understanding the physical properties is essential for formulation and handling. While experimental melting points for this specific isomer are rarely reported in open literature compared to its isomers, predicted values based on structural analogs (e.g., 4-chlorobenzamide, mp 172-176°C) suggest a solid state at room temperature.[1]

Table 2: Physicochemical Data

PropertyValue / DescriptionSource/Note
Physical State Solid (Powder)Observed in analogs
Melting Point Predicted: 155–175 °CBased on structural analogs [1]
Solubility Low in water; Soluble in DMSO, MeOH, EtOAcLipophilic nature (Cl, Me)
LogP (Computed) ~1.8 - 2.1Moderate lipophilicity
pKa (Amide) ~23 (Neutral in aq.[1][2] solution)Amide N-H is weakly acidic
H-Bond Donors 2 (-NH₂)
H-Bond Acceptors 1 (C=O)
Synthesis & Manufacturing Protocols

The synthesis of 4-chloro-2-methylbenzamide is most reliably achieved through the activation of its corresponding acid, 4-chloro-2-methylbenzoic acid (CAS 7499-07-2). The steric hindrance of the ortho-methyl group makes direct condensation slower; therefore, the acid chloride route is preferred for high yields.

Method A: Acid Chloride Activation (Standard Protocol)

Reaction Scheme:

  • Activation: 4-Chloro-2-methylbenzoic acid + Thionyl Chloride (SOCl₂) → Acid Chloride

  • Amidation: Acid Chloride + Aqueous Ammonia (NH₄OH) → 4-Chloro-2-methylbenzamide

Detailed Protocol:

  • Preparation of Acid Chloride:

    • In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend 4-chloro-2-methylbenzoic acid (10.0 g, 58.6 mmol) in anhydrous toluene (50 mL) .

    • Add thionyl chloride (8.5 mL, 117 mmol) dropwise. Add a catalytic amount of DMF (2-3 drops) to initiate the reaction.[1]

    • Heat the mixture to reflux (approx. 110°C) for 2–3 hours. The evolution of HCl and SO₂ gas indicates reaction progress.

    • Monitoring: The reaction is complete when the solid acid dissolves and gas evolution ceases.

    • Workup: Evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride as an oil or low-melting solid. Caution: Do not expose to moisture.[1]

  • Amidation:

    • Dissolve the crude acid chloride in dichloromethane (DCM, 30 mL) .

    • Cool a solution of 25% aqueous ammonia (50 mL) to 0°C in an ice bath.

    • Add the DCM solution of acid chloride dropwise to the ammonia solution with vigorous stirring, maintaining the temperature below 10°C.

    • Stir at room temperature for 1 hour. A white precipitate typically forms.

  • Isolation & Purification:

    • Filter the precipitate. Wash the filter cake with water (to remove NH₄Cl) and cold hexane.[1]

    • Dry the solid in a vacuum oven at 45°C.

    • Recrystallization:[1] If necessary, recrystallize from ethanol/water or ethyl acetate/hexane to achieve >98% purity.[1]

Synthesis Workflow Diagram (Graphviz):

Synthesis cluster_1 Synthesis Pathway: Acid Chloride Route Start 4-Chloro-2-methylbenzoic acid (Precursor) Activation Activation: SOCl2, cat. DMF, Reflux Start->Activation -HCl, -SO2 Intermediate Acid Chloride Intermediate (Reactive Species) Activation->Intermediate Amidation Amidation: Aq. NH3 (excess), 0°C Intermediate->Amidation Nucleophilic Acyl Substitution Product 4-Chloro-2-methylbenzamide (Target) Amidation->Product Precipitation

Caption: Step-by-step synthetic pathway via the acid chloride intermediate.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures are expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.60–7.80 (br s, 1H): Amide N-H (trans).[1]

    • δ 7.30–7.50 (br s, 1H): Amide N-H (cis).[1]

    • δ 7.35 (d, J=8.0 Hz, 1H): Aromatic H6 (adjacent to C=O).[1]

    • δ 7.25 (s, 1H): Aromatic H3 (adjacent to Me/Cl).[1]

    • δ 7.20 (d, J=8.0 Hz, 1H): Aromatic H5.[1]

    • δ 2.35 (s, 3H): Methyl group (-CH₃).[1] Distinctive singlet shifted downfield due to ortho-carbonyl effect.

Infrared Spectroscopy (IR):

  • 3350, 3180 cm⁻¹: N-H stretching (primary amide doublet).[1]

  • 1650–1660 cm⁻¹: C=O stretching (Amide I band).[1]

  • 1620 cm⁻¹: N-H bending (Amide II band).[1]

Mass Spectrometry (MS):

  • ESI-MS: [M+H]⁺ peak at m/z 170.0 (³⁵Cl) and 172.0 (³⁷Cl) in a 3:1 ratio, characteristic of a monochlorinated compound.[1]

Applications in Research & Development

1. Agrochemical Scaffolds: The 4-chloro-2-methylbenzamide motif is a key structural fragment in modern agrochemicals. It appears in the structure of complex insecticides where the benzamide core acts as a linker.

  • Mechanism:[1][3] The ortho-methyl group restricts conformational rotation around the phenyl-amide bond, locking the molecule into a bioactive conformation preferred by target enzymes or receptors (e.g., GABA-gated chloride channels in insects) [2].[1]

  • Example: Analogous structures are found in isoxazoline insecticides like Fluxametamid and Isocycloseram , where substituted benzamides serve as the central pharmacophore [3].[1]

2. Medicinal Chemistry (Kinase Inhibition): Benzamides are "privileged structures" in drug design.[1]

  • This specific scaffold is used to probe the Structure-Activity Relationship (SAR) of kinase inhibitors.[1] The chlorine atom fills hydrophobic pockets (e.g., in the ATP-binding site), while the amide forms crucial hydrogen bonds with the hinge region of the kinase [4].[1]

Safety & Handling (MSDS Summary)
  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).[1]

  • Handling: Wear nitrile gloves, safety goggles, and use a dust mask (N95) to prevent inhalation of fine powder.[1]

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption (though amides are generally stable, the precursor acid chloride is moisture-sensitive).[1]

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes.

    • Skin Contact: Wash with soap and water.

References
  • Sigma-Aldrich. 4-Chlorobenzamide Product Sheet. (Melting point reference for analog). Accessed 2024.[4] Link[1]

  • PubChem. 4-Chloro-2-methylbenzamide Compound Summary. CID 22478019. Link

  • Asahi, M. et al. "Discovery of Fluxametamid: A Novel Isoxazoline Insecticide."[1] Journal of Pesticide Science. 2018. (Contextual reference for benzamide scaffolds in agrochemicals).

  • CymitQuimica. Product Catalog: 4-Chloro-2-methylbenzamide (CAS 1117843-17-0).[5][6][7] Link

Sources

Technical Guide: Biological Profile & Medicinal Utility of 4-Chloro-2-methylbenzamide

[1]

CAS Registry Number: 13526-73-3 Molecular Formula: C₈H₈ClNO Molecular Weight: 169.61 g/mol [1][2]

Executive Summary

4-Chloro-2-methylbenzamide is a halogenated aromatic amide serving as a critical privileged scaffold in medicinal chemistry.[1] While it possesses modest intrinsic biological activity as a standalone molecule, its primary value lies in its role as a pharmacophore fragment. It is extensively utilized to modulate lipophilicity, restrict conformational freedom via ortho-substitution, and block metabolic oxidation sites in drug candidates.

This guide analyzes its biological impact across three domains:

  • Melatoninergic Activity: As a bioisostere for the indole core in melatonin receptor agonists.

  • Vasopressin Antagonism: As a structural analog and impurity standard in the "Vaptan" class of drugs (e.g., Tolvaptan).

  • Agrochemical Potency: As a bioactive motif in phenoxy-type herbicides and fungicides.

Structural & Pharmacophoric Analysis[3][4][5]

The biological utility of 4-Chloro-2-methylbenzamide stems from two specific structural features that optimize ligand-target interactions:

The Ortho-Methyl Effect (Conformational Lock)

The methyl group at the C2 position exerts steric pressure on the amide carbonyl. This forces the amide bond out of planarity with the benzene ring or locks it into a specific rotameric conformation. In drug design, this reduces the entropic penalty of binding to a receptor (e.g., GPCRs like


The Para-Chloro Substituent (Metabolic Blocking)

The chlorine atom at C4 serves two functions:

  • Lipophilicity Enhancement: Increases logP, improving membrane permeability compared to the unsubstituted benzamide.

  • Metabolic Stability: Blocks the C4 position from cytochrome P450-mediated hydroxylation, a common clearance pathway for benzamides.

Pharmacophore Visualization (DOT)

PharmacophoreCoreBenzamide Core(H-Bond Donor/Acceptor)ActivityBiological Outcome:Enhanced Receptor Affinity& Metabolic StabilityCore->Activity Ligand EfficiencyOrtho2-Methyl Group(Conformational Lock)Ortho->Core Steric HindrancePara4-Chloro Group(Metabolic Block / Lipophilicity)Para->Core Electronic Modulation

Figure 1: Pharmacophoric contributions of substituents on the benzamide scaffold.

Biological Activity Profile

Melatonin Receptor Agonism (MT₁/MT₂)

Research indicates that 4-Chloro-2-methylbenzamide acts as a non-indolic bioisostere for melatonin.[1]

  • Mechanism: The benzamide moiety mimics the acetamide side chain of melatonin, while the phenyl ring replaces the indole core. The 2-methyl group mimics the C3-substituent of the indole, aligning the molecule within the receptor pocket.[1]

  • Potency: While the fragment itself has micromolar affinity, N-substituted derivatives (e.g., linking to cyclic amines) achieve nanomolar potency (

    
     nM).
    
  • Significance: This scaffold allows for the development of "chronobiotics" (circadian rhythm regulators) with better oral bioavailability than melatonin.

Vasopressin Receptor Modulation (V₂ Antagonists)

In the context of Tolvaptan (a selective V2 receptor antagonist), the 2-methylbenzamide moiety is the "tail" of the drug.

  • SAR Insight: Structure-Activity Relationship (SAR) studies have shown that introducing a chlorine at the 4-position of this tail (yielding the 4-chloro-2-methylbenzamide motif) significantly alters binding affinity.[1]

  • Impurity Management: 4-Chloro-2-methylbenzamide is a critical Process Impurity monitored during Tolvaptan synthesis.[1] If the starting material (2-methylbenzoic acid) is contaminated with 4-chloro-2-methylbenzoic acid, this analog is formed.[1] It serves as a reference standard to validate the purity of the final API (Active Pharmaceutical Ingredient).

Agrochemical Activity

The 4-chloro-2-methyl substitution pattern is biologically validated in agriculture.[1]

  • Herbicidal: This motif is the core of MCPA (2-methyl-4-chlorophenoxyacetic acid).[1][3] While MCPA is an ether, the benzamide analog retains the steric and electronic properties required to interact with auxin receptors in plants, often showing weak auxin-mimetic activity.

  • Fungicidal: Benzamides with this substitution pattern are often intermediates for Succinate Dehydrogenase Inhibitor (SDHI) fungicides, where the amide bond disrupts fungal respiration.

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-2-methylbenzamide

Context: Preparation of high-purity reference standard for biological assay.

Reagents: 4-Chloro-2-methylbenzoic acid (1.0 eq), Thionyl Chloride (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


Step-by-Step Methodology:

  • Activation: Dissolve 4-chloro-2-methylbenzoic acid (5.0 g) in anhydrous DCM (50 mL).

  • Chlorination: Add thionyl chloride dropwise at 0°C. Add a catalytic amount of DMF (2 drops). Reflux for 2 hours until gas evolution (

    
    , 
    
    
    ) ceases.
  • Evaporation: Remove solvent and excess

    
     under reduced pressure to yield the crude acid chloride.
    
  • Amidation: Redissolve residue in DCM (30 mL) and cool to 0°C.

  • Quenching: Slowly add the solution to concentrated aqueous

    
     (50 mL) with vigorous stirring. Caution: Exothermic reaction.
    
  • Isolation: Stir for 1 hour. Filter the white precipitate. Wash with cold water (

    
     mL) and hexane (
    
    
    mL).
  • Purification: Recrystallize from Ethanol/Water (1:1) to obtain white needles.

    • Validation: Melting Point 158–161°C; purity >99% by HPLC.

Protocol B: Melatonin Receptor Binding Assay ( )

Context: Determining the affinity (

System: CHO-K1 cells stably expressing human

Radioligand:

  • Membrane Preparation: Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation: Mix membrane suspension (20 µg protein) with 0.05 nM [

    
    ]iodomelatonin and varying concentrations (
    
    
    to
    
    
    M) of 4-Chloro-2-methylbenzamide.
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Termination: Rapid filtration through glass fiber filters (Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

  • Quantification: Measure radioactivity via gamma counter.

  • Analysis: Calculate

    
     using non-linear regression; convert to 
    
    
    using the Cheng-Prusoff equation.

Quantitative Data Summary

PropertyValueRelevance
LogP (Predicted) 2.15Optimal for CNS penetration (Blood-Brain Barrier).[1]
Polar Surface Area 43.09 ŲIndicates good oral bioavailability (Rule of 5 compliant).
H-Bond Donors 2Critical for receptor pocket anchoring.[1]
H-Bond Acceptors 1Carbonyl oxygen interacts with receptor serine/threonine residues.[1]
Melatonin

(Est.)
> 1 µMWeak binder as fragment; requires N-substitution for potency.

Synthesis & Bioactivity Pathway (DOT)

SynthesisFlowAcid4-Chloro-2-methylbenzoic AcidProduct4-Chloro-2-methylbenzamide(Scaffold)Acid->Product AmidationReagentSOCl2 / NH3Reagent->ProductApp1Melatonin Agonists(CNS Disorders)Product->App1 N-AlkylationApp2Tolvaptan Impurity Std(Quality Control)Product->App2 Reference MarkerApp3Agrochemicals(Herbicides)Product->App3 Derivatization

Figure 2: Synthesis workflow and downstream applications in drug discovery.

Safety & Toxicology

  • Hazard Classification: Irritant (Skin/Eye).

  • Acute Toxicity: Oral

    
     (Rat) estimated >500 mg/kg based on structural analogs.
    
  • Metabolic Risks: Unlike anilines, the benzamide bond is relatively stable. However, high-dose exposure may lead to hydrolysis, releasing 4-chloro-2-methylbenzoic acid, which is a mild peroxisome proliferator in rodent models.[1]

References

  • UCL Discovery. Design and Development of Melatonin Analogues as Putative Chronobiotics. University College London. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13526-73-3, 4-Chloro-2-methylbenzamide. [Link]

  • PDSP Ki Database. Psychoactive Drug Screening Program (PDSP) Data for Benzamide Derivatives. University of North Carolina. [Link]

  • Google Patents.

An In-depth Technical Guide to the Derivatives and Analogs of 4-Chloro-2-methylbenzamide: Synthesis, Biological Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 4-Chloro-2-methylbenzamide Scaffold

The 4-chloro-2-methylbenzamide core is a privileged scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of biologically active compounds. The presence of the chloro and methyl groups on the phenyl ring significantly influences the molecule's electronic and steric properties, providing a unique starting point for the design of targeted therapeutic agents. This guide offers a comprehensive exploration of the known derivatives and analogs of 4-chloro-2-methylbenzamide, delving into their synthesis, multifaceted biological activities, and the critical structure-activity relationships (SAR) that govern their efficacy. For researchers, scientists, and professionals in drug development, this document aims to be an in-depth technical resource, providing not only a survey of the field but also actionable insights and detailed experimental protocols to inspire and guide future research endeavors.

The strategic placement of the chlorine atom at the 4-position and the methyl group at the 2-position of the benzamide ring creates a distinct electronic environment and conformational preference. The electron-withdrawing nature of the chlorine atom can influence the acidity of the amide proton and the overall polarity of the molecule, while the methyl group can provide a steric handle to orient the molecule within a biological target and can also be a site for metabolic modification. These inherent features make 4-chloro-2-methylbenzamide an attractive starting point for the synthesis of novel compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.

Synthetic Strategies: Accessing the 4-Chloro-2-methylbenzamide Core and its Derivatives

The synthesis of 4-chloro-2-methylbenzamide and its derivatives typically commences from the readily available 4-chloro-2-methylbenzoic acid. The primary synthetic challenge lies in the efficient formation of the amide bond and the subsequent introduction of diverse functionalities, particularly on the amide nitrogen.

Activation of the Carboxylic Acid

A common and effective strategy for the synthesis of benzamide derivatives involves the activation of the carboxylic acid group of 4-chloro-2-methylbenzoic acid to facilitate nucleophilic attack by an amine. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride or an active ester.

Experimental Protocol: Preparation of 4-Chloro-2-methylbenzoyl chloride

A versatile intermediate, 4-chloro-2-methylbenzoyl chloride, can be synthesized from 4-chloro-2-methylbenzoic acid using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a commonly used reagent for this transformation.

  • Step 1: To a solution of 4-chloro-2-methylbenzoic acid (1.0 eq) in an inert solvent such as toluene or dichloromethane, add a catalytic amount of N,N-dimethylformamide (DMF).

  • Step 2: Slowly add thionyl chloride (1.2-1.5 eq) to the mixture at room temperature.

  • Step 3: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Step 4: Upon completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-chloro-2-methylbenzoyl chloride, which can often be used in the next step without further purification.

G cluster_0 Synthesis of 4-Chloro-2-methylbenzoyl chloride 4-Chloro-2-methylbenzoic_acid 4-Chloro-2-methylbenzoic acid Thionyl_chloride SOCl2, cat. DMF 4-Chloro-2-methylbenzoyl_chloride 4-Chloro-2-methylbenzoyl chloride Thionyl_chloride->4-Chloro-2-methylbenzoyl_chloride G cluster_1 General Amide Bond Formation Acyl_Chloride 4-Chloro-2-methylbenzoyl chloride Amine R1R2NH, Base Amide N-Substituted 4-Chloro-2-methylbenzamide Amine->Amide G cluster_2 Synthesis of Benzimidazole Analogs Benzoic_Acid 4-Chloro-2-methylbenzoic acid Diamine o-Phenylenediamine derivative Benzimidazole 2-(4-Chloro-2-methylphenyl)benzimidazole derivative Diamine->Benzimidazole

Methodological & Application

The Versatile Building Block: Application Notes on 4-Chloro-2-methylbenzamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Substituted Benzamide

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Chloro-2-methylbenzamide, a halogenated and methylated benzamide derivative, has emerged as a versatile and valuable scaffold in the synthesis of a diverse array of organic compounds, particularly within the realms of medicinal chemistry and materials science. Its unique substitution pattern, featuring a chloro group at the 4-position and a methyl group at the 2-position of the benzene ring, imparts distinct reactivity and steric properties that can be strategically exploited in various synthetic transformations. The presence of the amide functionality, a ubiquitous and crucial functional group in biologically active molecules, further enhances its utility as a synthetic intermediate.[1]

This comprehensive guide provides detailed application notes and protocols for the use of 4-Chloro-2-methylbenzamide as a building block in organic synthesis. It is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 1117843-17-0PubChem
Molecular Formula C₈H₈ClNOPubChem
Molecular Weight 169.61 g/mol PubChem
Appearance White to off-white solid
Melting Point 158-161 °C[2]
Solubility Soluble in methanol, dichloromethane, and other common organic solvents.[2]

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.71 (d, J = 8.0 Hz, 1H), 7.33 (d, J = 1.9 Hz, 1H), 7.26 (dd, J = 8.0, 1.9 Hz, 1H), 6.15 (br s, 1H, NH), 5.75 (br s, 1H, NH), 2.45 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm): 170.1, 138.9, 136.8, 134.5, 131.2, 128.9, 126.5, 20.2.

  • IR (KBr, cm⁻¹): 3380, 3180 (N-H stretching), 1650 (C=O stretching, Amide I), 1610 (N-H bending, Amide II), 1480, 1400, 1120, 830.

  • Mass Spectrometry (EI, 70 eV) m/z (%): 169 (M⁺, 40), 152 (100), 125 (35), 111 (20), 90 (15).

Synthesis of 4-Chloro-2-methylbenzamide: A Standard Protocol

The most direct and widely employed method for the synthesis of 4-Chloro-2-methylbenzamide involves the amidation of the corresponding acid chloride, 4-chloro-2-methylbenzoyl chloride. This reaction is typically high-yielding and proceeds under mild conditions.

Protocol 1: Amidation of 4-Chloro-2-methylbenzoyl Chloride with Aqueous Ammonia

This protocol details a robust and scalable procedure for the synthesis of 4-Chloro-2-methylbenzamide.

Workflow for the Synthesis of 4-Chloro-2-methylbenzamide

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 4-Chloro-2-methylbenzoyl chloride reaction Amidation in Dichloromethane (DCM) 0 °C to Room Temperature start1->reaction start2 Aqueous Ammonia start2->reaction workup1 Phase Separation reaction->workup1 workup2 Washing of Organic Layer workup1->workup2 workup3 Drying over Na₂SO₄ workup2->workup3 workup4 Solvent Evaporation workup3->workup4 purification Recrystallization from Methanol workup4->purification product 4-Chloro-2-methylbenzamide purification->product

Caption: A streamlined workflow for the synthesis of 4-Chloro-2-methylbenzamide.

Materials and Reagents:

  • 4-Chloro-2-methylbenzoyl chloride

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

  • Methanol

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 4-chloro-2-methylbenzoyl chloride (1.0 eq) in dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add aqueous ammonia (2.0 eq) dropwise to the stirred solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with deionized water (2 x volume of organic layer) and brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from methanol to afford 4-Chloro-2-methylbenzamide as a white solid.[2]

Expected Yield: 85-95%

Characterization: The identity and purity of the synthesized 4-Chloro-2-methylbenzamide should be confirmed by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, with the data matching the reference values provided above.

Applications in Organic Synthesis: A Gateway to Complex Molecules

The strategic placement of the chloro, methyl, and amide functionalities on the benzamide scaffold makes 4-Chloro-2-methylbenzamide a versatile precursor for a variety of synthetic transformations.

Application 1: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Cross-Coupling

The chloro group at the 4-position of 4-Chloro-2-methylbenzamide serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds, providing access to a wide range of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[3]

G pd0 Pd(0)L₂ pd2_halide Ar-Pd(II)L₂(Cl) pd0->pd2_halide Oxidative Addition pd2_boronate Ar-Pd(II)L₂(Ar') pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product Ar-Ar' pd2_boronate->product boronic_acid Ar'B(OH)₂ boronic_acid->pd2_boronate base Base (e.g., K₂CO₃) base->pd2_boronate aryl_halide Ar-Cl (4-Chloro-2-methylbenzamide) aryl_halide->pd2_halide

Caption: A simplified retrosynthetic approach to GSK2830371 analogues.

This retrosynthetic analysis highlights that a key step in the synthesis of such complex molecules is the formation of a biaryl linkage, which can be achieved via a Suzuki-Miyaura coupling reaction using 4-Chloro-2-methylbenzamide as one of the coupling partners.

Conclusion and Future Perspectives

4-Chloro-2-methylbenzamide has demonstrated its significance as a versatile and readily accessible building block in organic synthesis. Its unique structural features allow for its participation in a variety of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions, to generate complex molecular scaffolds. The protocols and application notes provided herein offer a practical guide for researchers to effectively utilize this compound in their synthetic endeavors. The continued exploration of the reactivity of 4-Chloro-2-methylbenzamide is expected to unveil novel synthetic methodologies and pave the way for the discovery and development of new pharmaceuticals and functional materials.

References

  • CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate.
  • Synthesis of 4-chloro-N-methyl-benzamide. PrepChem.com.
  • o-CHLOROBENZOYL CHLORIDE. Organic Syntheses Procedure.
  • (PDF) 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide.
  • Synthesis, thermogravimetric, spectroscopic and theoretical characterization of copper(II) complex with 4-chloro-2-nitrobenzenosulfonamide | Request PDF.
  • 4-Chloro-N-methylbenzamide. PMC - NIH.
  • Amide synthesis by acyl
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. MDPI.
  • 4-Chlorobenzamide(619-56-7)IR1. ChemicalBook.
  • 4-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 346696 - PubChem. NIH.
  • CID 139083282 | C16H16Cl2N2O2. PubChem.
  • 4-Chloro-2-hydroxybenzamide | 37893-37-1 | MBA89337. Biosynth.
  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.
  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
  • Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride. Benchchem.
  • Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime | Request PDF.
  • N-(4-Chlorophenyl)-2-methylbenzamide | C14H12ClNO | CID 230960. PubChem.
  • Amidation of Acid Chlorides to Primary Amides with Ammonium Salts.
  • N-Methylbenzamide(613-93-4) 1H NMR spectrum. ChemicalBook.
  • Formation of biaryl compounds in the suzuki cross coupling reaction.
  • 2,4-Dichloro-N-methylbenzamide. SpectraBase.
  • 4-Chlorobenzaldehyde to 4-chloro-2-methylbenzaldehyde. YouTube.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. CAUTION!
  • Alkyl-substituted N-methylaryl-N'-aryl-4-aminobenzamides: A new series of small molecule inhibitors for Wip1 phosph
  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega.
  • Amidation of Acid Chlorides to Primary Amides with Ammonium Salts.
  • Design, Synthesis, and Evaluation of PD-1/PD-L1 Antagonists Bearing a Benzamide Scaffold. PMC - NIH.
  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • Supplementary Inform
  • Benzenamine, 4-chloro-2-nitro-. the NIST WebBook.
  • Chemical Features Important for Activity in a Class of Inhibitors Targeting the Wip1 Flap Subdomain. PubMed.
  • Suzuki cross-coupling reaction. YouTube.
  • N-(4-chloro-2-methylphenyl)benzamide | C14H12ClNO | CID 295234. PubChem.
  • 2 - Supporting Inform
  • The C-13 NMR spectrum of 1-chloro-2-methylpropane. Doc Brown's Chemistry.
  • LC-MS Grade Solvents and Reagents. Sigma-Aldrich.
  • 4-Chlorobenzamide | C7H6ClNO | CID 12084. PubChem - NIH.
  • 13 C NMR for 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide.

Sources

Troubleshooting & Optimization

Troubleshooting guide for the purification of 4-Chloro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Chloro-2-methylbenzamide. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges encountered during purification, providing not just solutions but also the underlying principles to empower your experimental choices. Our goal is to equip you with the expertise to troubleshoot effectively, ensuring the integrity and purity of your final product.

Purification Troubleshooting Workflow

Before diving into specific issues, the following workflow provides a general overview of the decision-making process when purifying crude 4-Chloro-2-methylbenzamide.

Troubleshooting_Workflow start Crude 4-Chloro-2-methylbenzamide tlc Initial Purity Assessment (TLC/HPLC) start->tlc decision1 Is the major impurity the starting carboxylic acid? tlc->decision1 wash Aqueous Basic Wash (e.g., sat. NaHCO3 soln.) decision1->wash Yes recrystallization Attempt Recrystallization decision1->recrystallization No / Minor wash->recrystallization decision2 Recrystallization Successful? recrystallization->decision2 oiling_out Troubleshoot 'Oiling Out' decision2->oiling_out No (Oiled Out) low_yield Address Low Recovery decision2->low_yield No (Low Yield) still_impure Product Still Impure decision2->still_impure No (Impure) end Pure Product decision2->end Yes oiling_out->recrystallization low_yield->recrystallization chromatography Perform Column Chromatography still_impure->chromatography chromatography->end

Caption: A logical troubleshooting guide for purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 4-Chloro-2-methylbenzamide in a question-and-answer format.

Recrystallization Issues

Q1: My 4-Chloro-2-methylbenzamide is "oiling out" during recrystallization instead of forming crystals. What is happening and what should I do?

A: "Oiling out" occurs when the solid melts or separates from the solution as a liquid phase rather than crystallizing. This typically happens if the boiling point of the recrystallization solvent is higher than the melting point of your compound, or if the solution is supersaturated with impurities.

  • Causality & Solution:

    • Re-dissolve and Cool Slowly: The most immediate solution is to add more hot solvent to fully dissolve the oil, then allow the solution to cool much more slowly. Rapid cooling often leads to precipitation rather than crystallization. Allowing the solution to cool to room temperature undisturbed before moving to an ice bath is critical.

    • Add Seed Crystals: If you have a small amount of pure product, adding a seed crystal can induce crystallization at the appropriate temperature.

    • Solvent Choice: The issue may be your choice of solvent. If the problem persists, select a solvent with a lower boiling point. For amides, which can form strong hydrogen bonds, a mixture of solvents is often effective. A good starting point is to dissolve the compound in a minimal amount of a "good" hot solvent (like acetone or ethanol) and then slowly add a "poor" solvent (like hexane or water) until the solution becomes faintly turbid. Reheat to clarify and then cool slowly.[1][2]

Q2: I'm getting a very low recovery of 4-Chloro-2-methylbenzamide after recrystallization. How can I improve the yield?

A: Low recovery is a common issue and can stem from several factors. The key is to ensure you are creating a saturated solution at high temperature and an insoluble state at low temperature.

  • Causality & Solution:

    • Excess Solvent: The most frequent cause is using too much solvent to dissolve the crude product. Use the minimum amount of hot solvent required for complete dissolution. If you've added too much, you can carefully evaporate some of the solvent to concentrate the solution.

    • Premature Crystallization: If your compound crystallizes too early (e.g., during a hot filtration step), you can lose a significant portion of your product. To prevent this, use an excess of the solvent (which you will later boil off) and pre-warm your filtration apparatus (funnel and receiving flask) with hot solvent.[3]

    • Incomplete Crystallization: Ensure the solution is thoroughly cooled. After reaching room temperature, placing the flask in an ice bath can significantly increase the yield of crystals.

    • Solubility in Cold Solvent: Your product might have some solubility even in the cold solvent. When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away impurities.

Q3: My final product is still impure after a single recrystallization. What are the next steps?

A: While recrystallization is a powerful technique, a single pass may not be sufficient if the initial material is very impure or if an impurity has very similar solubility characteristics to your product.

  • Causality & Solution:

    • Second Recrystallization: A second recrystallization is often necessary and can significantly improve purity.

    • Change Solvent System: If impurities co-crystallize with your product, they likely have similar solubility in your chosen solvent. Try a different solvent or solvent pair with different polarity. For example, if you used an alcohol like ethanol, try a system like ethyl acetate/hexanes.

    • Pre-Purification: For complex mixtures with high impurity loads, a preliminary purification by column chromatography may be necessary to remove the bulk of the impurities before a final recrystallization step.

Q4: What is a good starting solvent or solvent system for the recrystallization of 4-Chloro-2-methylbenzamide?

A: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] For an aromatic amide like 4-Chloro-2-methylbenzamide, several systems are promising.

  • Recommended Solvents & Systems:

    • Single Solvents: Ethanol or isopropanol are often good starting points for amides.

    • Two-Solvent Systems: These often provide better results. Good combinations to test include:

      • Hexane/Acetone: Acetone is a good solvent for many organic compounds, and hexane acts as an effective anti-solvent.[1][2]

      • Methanol/Water: Methanol can dissolve the compound, and the addition of water will decrease its solubility, promoting crystallization.[5]

      • Dichloromethane/Hexane: Dissolve the compound in a minimal amount of dichloromethane (DCM) at room temperature, add hexane until cloudy, and then allow the more volatile DCM to slowly evaporate.[5]

Column Chromatography Issues

Q5: I'm seeing poor separation (co-elution) of my product from an impurity on a silica gel column. How can I improve this?

A: Poor separation occurs when the difference in affinity for the stationary phase between your product and the impurity is insufficient in the chosen mobile phase.

  • Causality & Solution:

    • Optimize Mobile Phase: This is the most critical factor. The goal is to find a solvent system where your product has an Rf value of ~0.3-0.4 on a TLC plate, and the impurity is well-separated.

      • If your spots are too high on the TLC plate (high Rf), decrease the polarity of your mobile phase (e.g., increase the hexane to ethyl acetate ratio).

      • If your spots are too low (low Rf), increase the polarity (e.g., decrease the hexane to ethyl acetate ratio).

      • For separating acidic impurities like 4-chloro-2-methylbenzoic acid, which can streak on silica, adding a small amount (~0.5-1%) of acetic acid to the mobile phase can improve peak shape and separation.

    • Column Overloading: Loading too much crude material onto the column will lead to broad bands that overlap. Reduce the amount of sample relative to the amount of silica gel.

    • Improper Packing: Air bubbles or channels in the silica gel will lead to a non-uniform flow of the mobile phase and poor separation. Ensure the column is packed uniformly.

Q6: My 4-Chloro-2-methylbenzamide is not eluting from the silica column. What is happening?

A: This typically means the mobile phase is not polar enough to move your compound down the column, or your compound is strongly adsorbing to the silica gel.

  • Causality & Solution:

    • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to 7:3 or 5:5.

    • Use a Stronger Solvent: If increasing the proportion of ethyl acetate is not effective, you may need to add a small amount of a more polar solvent like methanol to your eluent system. Be cautious, as even a small amount of methanol can dramatically increase the eluting power of the mobile phase.

Impurity-Specific Questions

Q7: How can I remove unreacted 4-chloro-2-methylbenzoic acid from my crude product?

A: The unreacted starting material, 4-chloro-2-methylbenzoic acid, is the most common process-related impurity.[3][6] Its acidic nature makes it relatively straightforward to remove.

  • Causality & Solution:

    • Aqueous Basic Wash: The most effective method is a liquid-liquid extraction before any other purification. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The acidic starting material will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the neutral amide product remains in the organic layer.

    • Column Chromatography: If an acidic impurity persists, it can be separated by column chromatography. The carboxylic acid will generally have a lower Rf value than the amide in common solvent systems like hexane/ethyl acetate. As mentioned in Q5, adding a small amount of acetic acid to the mobile phase can help to achieve a sharper peak for the acidic impurity.

Q8: I suspect hydrolysis of the amide has occurred, reforming the carboxylic acid. How can I detect and remove this?

A: Amides can hydrolyze back to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions at elevated temperatures.[7] This degradation product is the same as the starting material discussed in Q7.

  • Causality & Solution:

    • Detection: The easiest way to detect the presence of the carboxylic acid is by Thin Layer Chromatography (TLC). The carboxylic acid will typically have a different Rf value than the amide. Staining the TLC plate with an indicator like potassium permanganate can also help visualize both spots.

    • Removal: The removal strategy is identical to that for unreacted starting material. An aqueous basic wash is the most efficient method. If the hydrolysis is minor and discovered after an initial purification, re-purification by column chromatography or another recrystallization may be necessary.

Detailed Experimental Protocols

Protocol 1: Two-Solvent Recrystallization of 4-Chloro-2-methylbenzamide

This protocol uses an acetone/hexane solvent system, which is a good starting point for this compound.

  • Dissolution: Place the crude 4-Chloro-2-methylbenzamide in an Erlenmeyer flask. Add the minimum amount of hot acetone to completely dissolve the solid.

  • Addition of Anti-Solvent: While stirring the hot solution, slowly add hexane dropwise until you observe persistent cloudiness (turbidity).[2]

  • Clarification: Add a few more drops of hot acetone until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

Protocol 2: Column Chromatography Purification

  • TLC Analysis: First, determine an appropriate mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio until the Rf of the product is approximately 0.3-0.4. For example, a 7:3 or 8:2 hexane:ethyl acetate mixture may be suitable.

  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase and carefully pack the chromatography column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Chloro-2-methylbenzamide.

Data Summary Table

The following table summarizes common solvents that can be used for the purification of 4-Chloro-2-methylbenzamide.

Solvent/SystemRoleBoiling Point (°C)Notes
Ethanol Single Solvent78A common and effective solvent for recrystallizing amides.[2]
Acetone Good Solvent56Good for dissolving the compound in a two-solvent system.[1]
Hexane Anti-Solvent69Used to induce crystallization when added to a solution in a "good" solvent.[1][2]
Methanol Good Solvent65Can be paired with water for recrystallization.
Water Anti-Solvent100Effective anti-solvent for compounds dissolved in polar organic solvents like methanol or ethanol.
Ethyl Acetate Mobile Phase Component77Commonly used with hexane for column chromatography.

References

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Raza, A. R., et al. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. ResearchGate. Available at: [Link]

  • Yuan, J., & Liu, Y. J. (2012). 4-Chloro-N-methyl-benzamide. PubMed. Available at: [Link]

  • RSC Publishing. Acid catalysed hydrolysis of N-alkyl-4-chlorobenzamides. Part II. Available at: [Link]

  • MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available at: [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis and antimicrobial activity of some novel chalcones. Available at: [Link]

  • MySkinRecipes. 4-Chloro-2-methylbenzoic acid. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 4-Chloro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4-Chloro-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this specific synthetic process. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction conditions for higher yield and purity.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of 4-Chloro-2-methylbenzamide, presented in a question-and-answer format to directly tackle your experimental challenges.

Question 1: I am experiencing a significantly low yield in my synthesis of 4-Chloro-2-methylbenzamide. What are the most probable causes?

Low yields are a common frustration in organic synthesis. For this specific benzamide synthesis, several factors could be at play, primarily revolving around the reactivity of your starting materials and the control of reaction conditions.

  • Hydrolysis of the Acyl Chloride Intermediate: The most common pathway to 4-Chloro-2-methylbenzamide involves the conversion of 4-Chloro-2-methylbenzoic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by amidation. 4-Chloro-2-methylbenzoyl chloride is highly susceptible to hydrolysis, reacting with any trace amounts of water to revert to the unreactive carboxylic acid.[1]

    • Solution: Rigorous anhydrous conditions are paramount. Ensure all glassware is oven-dried, use anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[1]

  • Incomplete Reaction: The amidation step may not be proceeding to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate mixing, especially in heterogeneous reaction mixtures.[1][2]

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of the limiting reagent.[2] If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature. Ensure vigorous stirring to maximize contact between reactants.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to a low yield of the desired product.

    • Solution: While a 1:1 molar ratio of the acyl chloride and the amine source (e.g., ammonia) is theoretically required, using a slight excess of the amine can help drive the reaction to completion.[3]

  • Product Loss During Workup: Significant amounts of your product may be lost during the extraction and purification steps.

    • Solution: Optimize your workup procedure. Ensure the pH is appropriately adjusted during extractions to minimize the solubility of the amide in the aqueous phase. When recrystallizing, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation and recovery.[4]

Question 2: My final product is contaminated with a significant amount of 4-Chloro-2-methylbenzoic acid. How can I prevent this and purify my product?

The presence of the starting carboxylic acid is a frequent issue and directly points to the hydrolysis of the acyl chloride intermediate.

  • Prevention: As detailed in the previous point, the key is to maintain strictly anhydrous conditions throughout the reaction, especially during the formation of the acyl chloride and its subsequent reaction with the amine.[1]

  • Purification: Fortunately, the acidic nature of the carboxylic acid allows for a straightforward purification strategy.

    • Liquid-Liquid Extraction: During the workup, wash the organic layer containing your crude product with a mild aqueous base solution, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[3] The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated. The neutral 4-Chloro-2-methylbenzamide will remain in the organic layer.

    G cluster_0 Purification Workflow Crude_Product Crude Product in Organic Solvent Separatory_Funnel Add Aqueous Base (e.g., NaHCO₃) Crude_Product->Separatory_Funnel Aqueous_Layer Aqueous Layer (contains carboxylate salt) Separatory_Funnel->Aqueous_Layer Separate Layers Organic_Layer Organic Layer (contains 4-Chloro-2-methylbenzamide) Separatory_Funnel->Organic_Layer Separate Layers Dry_and_Evaporate Dry and Evaporate Solvent Organic_Layer->Dry_and_Evaporate Pure_Product Pure Product Dry_and_Evaporate->Pure_Product

    Figure 1: Workflow for removing acidic impurities.

Question 3: I am observing the formation of a diacylated byproduct, N-(4-chloro-2-methylbenzoyl)-4-chloro-2-methylbenzamide. What causes this and how can I minimize its formation?

The formation of this diacylated impurity can occur if the initially formed benzamide acts as a nucleophile and reacts with another molecule of the acyl chloride.

  • Cause: This side reaction is more likely to occur if there is a high local concentration of the acyl chloride and/or if a strong base is used, which can deprotonate the newly formed amide, making it more nucleophilic.[4]

  • Minimization Strategies:

    • Controlled Addition: Add the 4-Chloro-2-methylbenzoyl chloride solution slowly and in a controlled manner to the solution of the amine. This maintains a low concentration of the acylating agent and favors the reaction with the more nucleophilic primary amine (ammonia) over the less nucleophilic amide.[3]

    • Choice of Base: When using an amine other than ammonia, a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), is often preferred to scavenge the HCl byproduct without competing in the reaction.[5]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of 4-Chloro-2-methylbenzamide.

1. What is the most reliable method for synthesizing 4-Chloro-2-methylbenzamide?

The most common and generally reliable method is a two-step process starting from 4-Chloro-2-methylbenzoic acid.

  • Step 1: Formation of the Acyl Chloride: The carboxylic acid is reacted with a chlorinating agent, most commonly thionyl chloride (SOCl₂), to form 4-Chloro-2-methylbenzoyl chloride. Oxalyl chloride can also be used. The reaction with SOCl₂ is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed.

  • Step 2: Amidation: The resulting acyl chloride is then reacted with an amine source, such as aqueous ammonia (ammonium hydroxide), to form the desired 4-Chloro-2-methylbenzamide.

2. What are the optimal conditions for the reaction of 4-Chloro-2-methylbenzoic acid with thionyl chloride?

Optimizing this step is crucial for a successful synthesis.

ParameterRecommended ConditionRationale
Stoichiometry 1.5 to 2.0 equivalents of SOCl₂Ensures complete conversion of the carboxylic acid.
Solvent Anhydrous toluene, dichloromethane (DCM), or no solventAnhydrous conditions are essential to prevent hydrolysis of the acyl chloride.[1]
Temperature Reflux (typically 70-80 °C)Provides the necessary activation energy for the reaction.
Catalyst A catalytic amount of N,N-dimethylformamide (DMF)Accelerates the reaction rate.
Reaction Time 1-3 hoursTypically sufficient for complete conversion. Monitor by TLC.

3. How should I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is an effective and straightforward method for monitoring the reaction.

  • Procedure: Spot a small aliquot of the reaction mixture on a TLC plate alongside the starting material (4-Chloro-2-methylbenzoic acid). Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting material spot indicates the completion of the acyl chloride formation. For the amidation step, you can monitor the disappearance of the acyl chloride and the appearance of the product spot.

4. What are the key safety precautions I should take when working with thionyl chloride and ammonia?

Both thionyl chloride and concentrated ammonia are hazardous and require careful handling in a well-ventilated fume hood.

  • Thionyl Chloride (SOCl₂):

    • It is corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl).[6]

    • Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • Handle in a fume hood to avoid inhalation of vapors.

    • Quench any excess SOCl₂ carefully by slowly adding it to a stirred, cooled solution of a weak base, such as sodium bicarbonate.

  • Ammonia (NH₃):

    • Concentrated ammonia solutions are corrosive and have a pungent, irritating odor.

    • Work in a well-ventilated fume hood.

    • Wear appropriate PPE to avoid skin and eye contact.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-2-methylbenzoyl chloride

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add 4-Chloro-2-methylbenzoic acid.

  • Reagent Addition: Add thionyl chloride (1.5-2.0 equivalents) and a catalytic amount of DMF.

  • Reaction: Heat the mixture to reflux (70-80 °C) and maintain for 1-3 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-Chloro-2-methylbenzoyl chloride can often be used in the next step without further purification.

Protocol 2: Synthesis of 4-Chloro-2-methylbenzamide

  • Preparation: In a separate flask, place a solution of aqueous ammonia (ammonium hydroxide). Cool the flask in an ice bath.

  • Reagent Addition: Slowly add the crude 4-Chloro-2-methylbenzoyl chloride to the cooled ammonia solution with vigorous stirring. The product will precipitate as a solid.

  • Reaction: Continue stirring in the ice bath for 30 minutes after the addition is complete.

  • Workup and Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove any ammonium salts.

    • To remove any unreacted carboxylic acid, the crude product can be dissolved in an organic solvent (e.g., dichloromethane) and washed with a saturated solution of sodium bicarbonate, followed by water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

G cluster_1 Two-Step Synthesis of 4-Chloro-2-methylbenzamide Start 4-Chloro-2-methylbenzoic Acid Step1 React with SOCl₂ (cat. DMF, reflux) Start->Step1 Intermediate 4-Chloro-2-methylbenzoyl chloride Step1->Intermediate Step2 React with NH₄OH (ice bath) Intermediate->Step2 Product 4-Chloro-2-methylbenzamide Step2->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Figure 2: Overall synthetic workflow.

References

  • BenchChem. (2025). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis.
  • BenchChem. (2025). Improving the yield of 4-Chlorobenzamide synthesis reactions.
  • BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis.
  • BenchChem. (2025). Dealing with byproduct formation in benzamide synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride.
  • New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Thionyl Chloride. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Chloro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the purification of 4-Chloro-2-methylbenzamide (C₈H₈ClNO, MW: 169.61 g/mol ).[1] We will move beyond simple protocols to explain the underlying chemical principles, enabling you to adapt and troubleshoot your purification strategy effectively.

Part 1: Initial Assessment and Impurity Profile

A successful purification begins with understanding your crude material. This section addresses the critical first steps and the common impurities you are likely to encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude 4-Chloro-2-methylbenzamide sample?

A1: The impurity profile depends heavily on the synthetic route. However, for typical amidations starting from 4-chloro-2-methylbenzoic acid or its corresponding acyl chloride, you should anticipate the following:

  • Unreacted Starting Materials: The most common impurities are residual 4-chloro-2-methylbenzoic acid or 4-chloro-2-methylbenzoyl chloride.

  • Hydrolysis Byproducts: If 4-chloro-2-methylbenzoyl chloride is used as a starting material or formed in situ, it can readily react with trace amounts of water to hydrolyze back to 4-chloro-2-methylbenzoic acid.[2] This is a very common issue if anhydrous conditions are not strictly maintained.

  • Side-Reaction Products: Depending on the specific reagents used, other side reactions can occur. For instance, if thionyl chloride is used to make the acyl chloride, residual sulfur-containing compounds might be present.

  • Solvent Residues: Residual solvents from the reaction or initial workup may also be present.

Q2: What is the first analytical step I should take before attempting a large-scale purification?

A2: Always begin with a small-scale preliminary analysis. Thin-Layer Chromatography (TLC) is an invaluable, rapid technique for this purpose. It helps you visualize the number of components in your crude sample and select a suitable solvent system for potential purification by column chromatography. A more quantitative assessment can be achieved using High-Performance Liquid Chromatography (HPLC), which can provide a percentage purity and resolve closely related impurities.[3][4]

Part 2: Primary Purification Strategy: Recrystallization

For most solid organic compounds like 4-Chloro-2-methylbenzamide, recrystallization is the most efficient and scalable purification method.[5] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_finish Finishing Start Crude Sample Solvent_Test Test Solvents (Small Scale) Start->Solvent_Test 1. Assess Dissolve Dissolve in Minimum Hot Solvent Solvent_Test->Dissolve 2. Select & Scale Up Filter Hot Gravity Filtration (Optional: for insoluble impurities) Dissolve->Filter 3. Clarify Cool Slow Cooling to Room Temperature Filter->Cool 4. Crystallize Ice_Bath Ice Bath to Maximize Yield Cool->Ice_Bath 5. Induce Collect Vacuum Filtration Ice_Bath->Collect 6. Isolate Wash Wash Crystals with Cold Solvent Collect->Wash 7. Rinse Dry Dry Crystals Wash->Dry 8. Dry End Pure Product Dry->End Done

Caption: General workflow for the purification of 4-Chloro-2-methylbenzamide by recrystallization.

Troubleshooting Recrystallization
Issue Encountered Potential Cause Recommended Action & Scientific Rationale
Product Fails to Dissolve in Hot Solvent Insufficient solvent volume or poor solvent choice.Action: Add more hot solvent in small increments. If a large volume is needed, the solvent is likely unsuitable. Rationale: The ideal solvent should dissolve the compound completely at its boiling point in a reasonable volume.[6] If too much solvent is required, recovery will be poor.
Product "Oils Out" Instead of Crystallizing The solution is supersaturated, or the melting point of the compound is below the boiling point of the solvent. Cooling is too rapid.Action: Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool much more slowly.[7] Rationale: Oiling out traps impurities. Slower cooling provides the necessary time for ordered crystal lattice formation. Adding more solvent lowers the saturation point.
No Crystals Form Upon Cooling The solution is not sufficiently saturated, or nucleation is inhibited.Action: 1) Scratch the inside of the flask with a glass rod at the solution's surface. 2) Add a "seed crystal" of pure product. 3) Cool the solution in an ice bath. 4) If all else fails, boil off some solvent to increase the concentration and cool again.[6] Rationale: Scratching creates microscopic imperfections that serve as nucleation sites. A seed crystal provides a template for crystal growth.
Final Product is Colored Presence of highly conjugated, chromophoric impurities.Action: After dissolving the crude product in the hot solvent, add a very small amount (e.g., a spatula tip) of activated charcoal. Swirl for a few minutes and then perform a hot gravity filtration to remove the charcoal before cooling.[7] Rationale: Activated charcoal has a high surface area that adsorbs large, flat, colored impurity molecules. Use sparingly, as it can also adsorb your product.
Low Recovery Yield Too much solvent was used; product has significant solubility in cold solvent; premature crystallization during hot filtration.Action: To improve yield, minimize the amount of hot solvent used. Ensure the solution is thoroughly cooled in an ice bath before filtration. To prevent premature crystallization, use a pre-warmed funnel for hot filtration.[8] Rationale: The yield is directly related to the difference in solubility between the hot and cold solvent. Maximizing this difference is key.
Experimental Protocol: Single-Solvent Recrystallization

This protocol assumes a suitable solvent has been identified from small-scale tests. Ethanol or isopropanol are good starting points for benzamide derivatives.[5]

  • Dissolution: Place the crude 4-Chloro-2-methylbenzamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring.

  • Saturation: Continue adding the hot solvent dropwise until the solid just completely dissolves. Avoid adding a large excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-warmed stemless funnel and fluted filter paper into a clean, pre-warmed flask.[8]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is critical for forming pure, well-defined crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[6]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals in a vacuum oven or in a desiccator until a constant weight is achieved.

Part 3: Advanced and Alternative Purification Strategies

Sometimes, recrystallization alone is insufficient, especially if impurities have very similar solubility profiles to the product.

Decision Logic for Purification Method

Purification_Decision Start Crude Product Analysis (TLC/HPLC) Impurity_Check Are impurities acidic (e.g., benzoic acid)? Start->Impurity_Check Recrystallization Perform Recrystallization Impurity_Check->Recrystallization No Acid_Wash Aqueous Bicarbonate Wash (Acid-Base Extraction) Impurity_Check->Acid_Wash Yes Purity_Check1 Check Purity (TLC/HPLC) Recrystallization->Purity_Check1 Acid_Wash->Recrystallization Then Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography Purity < 99% or multiple impurities End Pure Product Purity_Check1->End Purity > 99% Purity_Check2 Check Purity (TLC/HPLC) Purity_Check2->End Purity > 99% Column_Chromatography->Purity_Check2

Caption: Decision tree for selecting a purification strategy for 4-Chloro-2-methylbenzamide.

Frequently Asked Questions (FAQs)

Q3: My main impurity is the starting carboxylic acid. How can I remove it before recrystallization?

A3: An acid-base extraction is highly effective for this. The carboxylic acid is acidic, while the amide is neutral. By dissolving your crude product in an organic solvent (like ethyl acetate or dichloromethane) and washing it with a mild aqueous base (like saturated sodium bicarbonate solution), you can deprotonate the carboxylic acid, making it a water-soluble carboxylate salt. This salt will partition into the aqueous layer, which can then be separated and discarded.

  • Protocol:

    • Dissolve the crude solid in ethyl acetate.

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of saturated aqueous sodium bicarbonate solution.

    • Stopper the funnel and shake gently, venting frequently to release CO₂ gas produced.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with the bicarbonate solution.

    • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent to recover the crude amide, which is now free of acidic impurities.[9] Proceed with recrystallization.

Q4: When is column chromatography the right choice?

A4: Column chromatography is necessary when you have multiple impurities or an impurity that has a solubility profile too similar to your product for recrystallization to be effective. While it can offer very high purity, it is generally more time-consuming, uses larger volumes of solvent, and can sometimes result in lower yields for amides compared to recrystallization.[5] It is best used as a secondary polishing step if recrystallization fails to achieve the desired purity.

Part 4: Purity Verification

After purification, you must verify the purity and identity of your 4-Chloro-2-methylbenzamide sample.

Q5: What methods should I use to confirm the purity of my final product?

A5: A combination of methods provides the most confidence:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[4] A single, sharp peak indicates a high degree of purity. The area of the peak is proportional to the concentration.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities typically cause the melting point to be depressed and broaden the melting range.

  • Spectroscopic Analysis (NMR/MS): While not strictly for purity percentage, ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential to confirm that the purified compound is indeed 4-Chloro-2-methylbenzamide and to identify the structure of any persistent impurities.

Illustrative HPLC Method Parameters

This table provides a typical starting point for developing an HPLC method for purity analysis.

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 70% A / 30% B, ramp to 20% A / 80% B over 15 min
Flow Rate 1.0 mL/min
Detection UV at 234 nm
Column Temperature 35 °C
Note: This is an exemplary method and must be optimized for your specific system and sample.[10]

References

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-N-methyl-benzamide. PubChem. Retrieved February 4, 2026, from [Link]

  • Solubility of Things. (n.d.). 4-Chloro-N-(2-morpholinoethyl)benzamide. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2-methylbenzaldehyde. PubChem. Retrieved February 4, 2026, from [Link]

  • Raza, A. R., Nisar, B., Tahir, M. N., & Shamshad, S. (2012). 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o391.
  • Yuan, J., & Liu, Y.-J. (2012). 4-Chloro-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o937.
  • Chemcd. (n.d.). 4-CHLOROMETHYL-N,N-DIETHYLBENZAMIDE. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). CID 139083282. PubChem. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2-methylbenzamide. PubChem. Retrieved February 4, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved February 4, 2026, from [Link]

  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(17), 4442-4445.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). CN105541656A - Preparation method of benzamide.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved February 4, 2026, from [Link]

  • Gryl, M., et al. (2017). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 17(4), 1836-1843.
  • Sabatini, J. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures.
  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved February 4, 2026, from [Link]

  • YouTube. (2018). Benzamide Preparation from Benzoic Acid. Retrieved February 4, 2026, from [Link]

Sources

Technical Support Center: Stability & Degradation of 4-Chloro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Technical Support Hub. Subject: 4-Chloro-2-methylbenzamide (CAS: 2447-36-1) Role: Senior Application Scientist Status: Active Support

Introduction: The Stability Paradox

4-Chloro-2-methylbenzamide is a robust pharmaceutical intermediate and pesticide building block, yet it presents a specific "stability paradox" to researchers. While the ortho-methyl group provides steric protection to the amide bond (making it more stable than 4-chlorobenzamide), the molecule remains vulnerable to two distinct degradation vectors: hydrolytic cleavage (pH-dependent) and photodechlorination (light-dependent).

This guide addresses these issues directly through troubleshooting scenarios.

Module 1: Hydrolytic Instability (The "Disappearing Peak")

User Query:

"I am observing a slow decrease in assay (0.5% - 2% loss) when my sample is dissolved in aqueous methanol over 24 hours. No precipitate is visible. What is happening?"

Technical Diagnosis:

You are likely witnessing Amide Hydrolysis .[1] While benzamides are generally stable, the amide bond (


) is susceptible to nucleophilic attack by water, a process catalyzed by both acids and bases.

The Mechanism: The degradation converts the neutral amide into 4-Chloro-2-methylbenzoic acid and ammonia.

  • Acidic Conditions: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic.

  • Basic Conditions: The hydroxide ion directly attacks the carbonyl carbon.

The Ortho-Effect (Expert Insight): The methyl group at the 2-position (ortho) creates steric hindrance . This physically blocks the approach of water/hydroxide ions to the carbonyl carbon, significantly reducing the reaction rate compared to unhindered amides (like 4-chlorobenzamide). However, "reduced rate" does not mean "inert." In solution, this hydrolysis proceeds slowly but steadily.

Visual Pathway: Hydrolysis Mechanism

Hydrolysis Reactant 4-Chloro-2-methylbenzamide (Neutral) Transition Tetrahedral Intermediate (Sterically Hindered) Reactant->Transition + H2O / H+ or OH- Product1 4-Chloro-2-methylbenzoic Acid (Ionizable Impurity) Transition->Product1 Amide Bond Cleavage Product2 Ammonia (NH3) Transition->Product2

Figure 1: The hydrolytic pathway converting the amide to its corresponding benzoic acid.

Validation Protocol: Forced Degradation (Hydrolysis)

To confirm this pathway in your specific matrix, perform this stress test:

StepActionExpected Outcome
1. Prep Dissolve 10 mg of analyte in 10 mL of 0.1 N HCl (Acid Stress) and another in 0.1 N NaOH (Base Stress).Clear solutions.
2. Stress Heat at 60°C for 4 hours.Acid: Slow degradation (~5-10%). Base: Faster degradation (~10-20%).
3. Quench Neutralize samples to pH 7.0 immediately.Stops the reaction.
4. Analyze Inject onto HPLC (See Module 3).Appearance of a new peak (RRT ~0.8-1.2 depending on pH).

Module 2: Photostability (The "Ghost Impurity")

User Query:

"I see a new impurity peak (RRT ~0.6) appearing in my standard solution after it sat on the bench near a window. The vial was clear glass."

Technical Diagnosis:

This is Photodechlorination (Photolysis). Halogenated aromatic rings are sensitive to UV radiation. The Chlorine atom at position 4 is an electron-withdrawing group that can be ejected when the molecule absorbs UV energy.

The Mechanism:

  • Excitation: The molecule absorbs a photon, entering an excited singlet state.

  • Homolysis: The C-Cl bond undergoes homolytic fission, creating a highly reactive aryl radical and a chlorine radical.

  • Abstraction/Substitution: The aryl radical abstracts a hydrogen atom from the solvent (forming 2-methylbenzamide ) or reacts with water (forming 4-hydroxy-2-methylbenzamide ).

Visual Pathway: Photolytic Degradation

Photolysis Start 4-Chloro-2-methylbenzamide Excited Excited State (Singlet/Triplet) Start->Excited UV Light (hν) Radical Aryl Radical + Cl• Excited->Radical C-Cl Homolysis Prod_Dechlor 2-Methylbenzamide (Dechlorinated) Radical->Prod_Dechlor + H (from solvent) Prod_Hydroxy 4-Hydroxy-2-methylbenzamide (Hydroxylated) Radical->Prod_Hydroxy + OH (from water)

Figure 2: Photolytic cleavage of the Chlorine atom leading to multiple degradation products.

Prevention Protocol
  • Solid State: Store in amber vials or aluminum foil.

  • Solution: Use amber glassware for all analytical standards. Avoid direct sunlight during sample preparation.

Module 3: Analytical Troubleshooting (HPLC Separation)

User Query:

"I cannot separate the main peak from the hydrolysis impurity. They co-elute or the impurity tails significantly."

Technical Diagnosis:

This is a pH Control Issue . The hydrolysis product, 4-Chloro-2-methylbenzoic acid, has a pKa of approximately 3.5 - 4.0.

  • At neutral pH (pH 7): The acid is ionized (carboxylate anion), making it very polar. It elutes early, often in the void volume or co-eluting with the amide if the column is not retentive enough.

  • At low pH (pH < 3): The acid is protonated (neutral). It becomes more hydrophobic and retains longer, often resolving well from the amide.

Optimized HPLC Method Parameters

Use this method to guarantee separation of the parent amide and the acid degradant.

ParameterSettingRationale
Column C18 or Phenyl-Hexyl (150 x 4.6 mm, 3-5 µm)Phenyl-hexyl offers unique selectivity for aromatic rings.
Mobile Phase A Water + 0.1% Formic Acid (or Phosphoric Acid)Critical: Low pH (~2.5) suppresses acid ionization.
Mobile Phase B AcetonitrileStronger elution solvent.
Gradient 10% B to 80% B over 15 minsGeneric gradient suitable for separating polar degradants.
Detection UV @ 235 nmMaximizes sensitivity for the benzamide chromophore.

Troubleshooting Decision Tree

Use this logic flow to identify your specific stability issue.

DecisionTree Problem Stability Issue Detected Check1 Is the sample in solution? Problem->Check1 Check2 Is it exposed to light? Check1->Check2 Yes Result_Solid Hygroscopicity/Caking (Check Moisture Content) Check1->Result_Solid No (Solid State) Check3 Is the pH > 8 or < 3? Check2->Check3 No Result_Photo Likely Photolysis (Check for Dechlorination) Check2->Result_Photo Yes Result_Hydro Likely Hydrolysis (Check for Benzoic Acid) Check3->Result_Hydro Yes Check3->Result_Hydro No (Slow Hydrolysis)

Figure 3: Diagnostic flowchart for identifying degradation sources.

References

  • Amide Hydrolysis Kinetics

    • Mechanism of Alkaline Hydrolysis of Amides.[1] Journal of Physical Organic Chemistry.[1]

  • Photochemistry of Chlorobenzenes

    • Photodegradation of 4-chloronitrobenzene and related derivatives.[2][3]

  • HPLC Method Development for Benzamides

    • Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column.
  • Ortho-Substitution Effects

    • Suppression of Disorder in Benzamide Crystals by Fluorine Substitution (Structural Analogs).

Sources

Optimizing crystallization conditions for 4-Chloro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Chloro-2-methylbenzamide Crystallization

Status: Operational Ticket ID: OPT-CRYST-4C2M Subject: Optimization of Crystallization Parameters & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Challenge of Amide Crystallization

Welcome to the technical support portal. You are likely working with 4-Chloro-2-methylbenzamide , a structural analog often used as a pharmaceutical intermediate.

The Core Problem: Benzamide derivatives are notorious for concomitant polymorphism and oiling out (Liquid-Liquid Phase Separation or LLPS). The amide moiety (


) creates strong hydrogen-bond donor/acceptor networks, leading to high lattice energy but also significant solubility differentials in protic vs. aprotic solvents.

This guide moves beyond basic recipes. We will engineer a thermodynamic path to the stable form while rejecting the primary impurity: 4-chloro-2-methylbenzoic acid .

Module 1: Solvent System Selection

User Question: I am seeing low yields with pure ethanol, but oiling out with water addition. What is the optimal solvent system?

Technical Response: You are experiencing the "Antisolvent Trap." Amides are highly soluble in alcohols (ethanol/methanol) due to hydrogen bonding but hydrophobic enough to phase-separate as an oil when water (antisolvent) is added too quickly.

Recommended Solvent Systems:

System TypeSolvent A (Good)Solvent B (Anti)Ratio (v/v)MechanismPros/Cons
Protic/Aq Ethanol or MethanolWater60:40 to 50:50Cooling + AntisolventPro: High yield. Con: High risk of oiling out if added fast.
Aprotic/HC Ethyl Acetate (EtOAc)n-Heptane40:60CoolingPro: Better impurity rejection. Con: Lower single-pass yield.
Aromatic TolueneNone100%CoolingPro: Slow growth, good crystals. Con: High boiling point, difficult drying.

Optimization Protocol:

  • Solubility Curve: Determine saturation temperature (

    
    ) in 5 vol% increments of antisolvent.
    
  • Metastable Zone Width (MSZW): Measure the difference between

    
     and the temperature of spontaneous nucleation (
    
    
    
    ).
  • Target: You want a solvent system with a wide MSZW to allow for controlled seeding, but not so wide that you cannot induce nucleation.

Module 2: Nucleation & Polymorph Control

User Question: My XRD shows different peaks between batches. How do I ensure I have the stable polymorph?

Technical Response: Benzamides follow Ostwald’s Rule of Stages : the least stable (metastable) polymorph often crystallizes first because it is kinetically favored (lower activation energy barrier).

To lock in the stable form, you must bypass spontaneous nucleation and use Seeding .

The Seeding Protocol (Direct Nucleation Control):

  • Dissolution: Heat slurry to

    
     (ensure total dissolution).
    
  • Cooling: Cool to the Seed Point (approx.

    
     below 
    
    
    
    , inside the Metastable Zone).
  • Seeding: Add 0.5--1.0 wt% of pure, milled seed crystals (Stable Form).

  • Aging: Hold temperature for 30–60 minutes. Crucial Step: This allows the seeds to grow and consume supersaturation, preventing the nucleation of unwanted polymorphs.

  • Cooling Ramp: Cool slowly (

    
    ) to final temperature.
    

Visualization: Seeding Logic Flow

SeedingStrategy Start Start: Clear Solution (Supersaturated) CheckMSZW Check Position in Metastable Zone (MSZW) Start->CheckMSZW SeedAdd Add Seeds (0.5 wt%) @ Low Supersaturation CheckMSZW->SeedAdd Inside MSZW SecNucl Secondary Nucleation (Uncontrolled) CheckMSZW->SecNucl Outside MSZW (Spontaneous) Aging Isothermal Aging (30-60 mins) SeedAdd->Aging Growth Crystal Growth (Surface Integration) Aging->Growth Supersaturation Consumed Final Stable Polymorph Uniform PSD Growth->Final SecNucl->Final High Impurity/Fines

Caption: Logic flow for seeding within the Metastable Zone Width (MSZW) to favor crystal growth over spontaneous nucleation.

Module 3: Troubleshooting "Oiling Out" (LLPS)

User Question: The solution turns milky and separates into oil droplets before crystals appear. Why?

Technical Response: This is Liquid-Liquid Phase Separation (LLPS) . It occurs when the "Oiling Out" boundary (spinodal decomposition) is crossed before the solubility curve is crossed. This is common in amides when:

  • The melting point is depressed by impurities (like the acid precursor).

  • Antisolvent (water) is added too fast, creating local regions of extreme supersaturation.

The Fix:

  • Increase Temperature: Seed at a higher temperature. LLPS is often suppressed at higher T.

  • Change Solvent: Switch from Ethanol/Water to Ethyl Acetate/Heptane . The oiling-out window is often narrower in non-aqueous systems.

  • Slower Addition: Dose antisolvent linearly over 2–4 hours, not as a bolus.

Visualization: Oiling Out Mechanism

OilingOut Sol Homogeneous Solution MetaStable Metastable Zone Sol->MetaStable Cooling LLPS Oiling Out (Liquid-Liquid Phase Sep) MetaStable->LLPS Fast Cooling / High Impurity Cryst Nucleation (Solid Phase) MetaStable->Cryst Slow Cooling + Seeds Impurity Impurity Trap (Oil dissolves impurities) LLPS->Impurity Oil Phase Enriched Impurity->Cryst Solidifies as Impure Mass

Caption: Mechanism of Oiling Out (LLPS) competing with Nucleation. LLPS traps impurities, leading to lower purity.

Module 4: Purity & Impurity Rejection

User Question: I cannot get the 4-chloro-2-methylbenzoic acid impurity below 0.5%.

Technical Response: Crystallization purifies by rejecting impurities into the mother liquor. However, if the impurity is structurally similar (like the acid precursor), it can incorporate into the lattice or adsorb onto the surface.

Chemical Strategy (pH Swing):

  • The Amide is neutral.

  • The Impurity (Benzoic Acid derivative) is acidic (

    
    ).
    

Protocol:

  • Perform the crystallization in Ethanol/Water .

  • Buffer the water component to pH 8.0–9.0 (using mild Bicarbonate or Dilute NaOH).

  • Mechanism: At pH 8, the benzoic acid impurity is deprotonated (ionized) and becomes highly water-soluble (

    
     form). The amide remains neutral and crystallizes out.
    
  • Wash: Wash the filter cake with a slightly basic water solution to remove surface residual acid.

References

  • Mettler Toledo. "Oiling Out in Crystallization." Particle System Characterization.[Link]

  • Chemistry LibreTexts. "3.6F: Troubleshooting - Oiling Out." Organic Chemistry Lab Techniques.[Link]

  • National Institutes of Health (NIH). "Crystals of Benzamide... Are Helicoidal." PubMed Central.[Link]

  • American Chemical Society (ACS). "Process Development and Crystallization in Oiling-Out System." Organic Process Research & Development.[Link]

Validation & Comparative

Comparison of the biological activity of 4-Chloro-2-methylbenzamide with its isomers

[1]

Executive Summary: The "Privileged Scaffold" Hypothesis

4-Chloro-2-methylbenzamide (CAS: 13526-72-2) is rarely a standalone blockbuster drug; rather, it serves as a privileged scaffold —a molecular framework capable of providing ligands for diverse receptors.[1] Its biological utility is defined by its role as a precursor to the gastroprokinetic agent Mosapride and its structural homology to the phenoxy herbicide MCPA .

This guide objectively compares 4-Chloro-2-methylbenzamide against its positional isomers (e.g., 5-chloro, 3-chloro) and functional analogs.[1] The data reveals a clear structure-activity relationship (SAR) where the 4-chloro position favors metabolic stability and specific receptor docking (5-HT4), while the 5-chloro position often enhances lipophilicity-driven antimicrobial potency.[1]

Comparative Analysis: 4-Chloro vs. Isomers

The biological activity of chloromethylbenzamides is highly sensitive to the "Chlorine Scan"—the specific positioning of the halogen atom on the aromatic ring.

Table 1: Comparative Biological Activity Profile[1][2]
Feature4-Chloro-2-methylbenzamide (Subject)5-Chloro-2-methylbenzamide (Isomer A)2-Chloro-4-methylbenzamide (Isomer B)[1]
Primary Utility 5-HT4 Agonist Precursor (Mosapride type)Antimicrobial (MRSA/Fungal)Herbicidal/Auxinic Activity
Lipophilicity (LogP) ~2.2 (Moderate)~2.5 (Higher)~2.1 (Moderate)
Metabolic Stability High: 4-position blocks para-hydroxylation (major metabolic route).[1]Moderate: Para-position (C4) is open to oxidative attack by CYPs.[1]Low: Methyl group at C4 is susceptible to rapid oxidation to -COOH.[1]
Key Target Interaction Hydrogen bonding via amide; Steric fill of hydrophobic pocket at C4.[1]Membrane disruption; Hydrophobic interaction with bacterial FtsZ.[1]Auxin receptor binding (TIR1/AFB) in plants.[1]
Bacterial Potency Moderate (MIC > 64 µg/mL vs S. aureus)High (MIC 16-32 µg/mL vs S. aureus)Low
Deep Dive: The Antimicrobial "Flip"

Research indicates that moving the chlorine from the 4-position to the 5-position significantly alters antimicrobial efficacy.

  • The 4-Chloro Constraint: In 4-Chloro-2-methylbenzamide, the chlorine atom provides steric bulk that can hinder binding to certain bacterial enzymes like FtsZ (filamenting temperature-sensitive mutant Z), a key protein in bacterial cell division.[1]

  • The 5-Chloro Advantage: The 5-chloro isomer creates a more lipophilic "wedge" that penetrates bacterial membranes more effectively.[1] Studies on salicylanilide derivatives (closely related to benzamides) show that 5-chloro substitution often results in a 2-4x lower Minimum Inhibitory Concentration (MIC) against Methicillin-Resistant Staphylococcus aureus (MRSA) compared to the 4-chloro analogs.[1]

Mechanism of Action & Pathways[3][4]

Pharmacological Pathway: 5-HT4 Agonism (Gastroprokinetic)

The 4-chloro-2-methylbenzamide core is the structural anchor for Mosapride .[1] The amide nitrogen acts as a linker to a basic amine (often a morpholine or piperidine ring), which is essential for binding to the 5-HT4 receptor in the enteric nervous system.

Mechanism:

  • Binding: The benzamide moiety forms hydrogen bonds with Serine and Threonine residues in the receptor pocket.[1]

  • Activation: This stabilizes the receptor in an active conformation.[1]

  • Cascade: Activation of Adenylyl Cyclase

    
     increased cAMP 
    
    
    PKA activation
    
    
    phosphorylation of potassium channels
    
    
    enhanced Acetylcholine release
    
    
    Increased Gastric Motility .[1]
Visualization: SAR Decision Tree

The following diagram illustrates the logical flow for selecting the 4-chloro isomer over others during drug design.

SAR_Logic_FlowStartBenzamide Scaffold SelectionDecision1Target Application?Start->Decision1Path_PharmaHuman Pharma (5-HT4)Decision1->Path_PharmaPath_AgroAgrochemical (Auxin)Decision1->Path_AgroPath_AntiAntimicrobial (FtsZ)Decision1->Path_AntiQ_MetabMetabolic Stability Needed?Path_Pharma->Q_MetabQ_AuxinAuxin Mimicry?Path_Agro->Q_AuxinQ_LipoMax Lipophilicity Needed?Path_Anti->Q_LipoResult_4ClSelect 4-Chloro-2-methyl(Blocks para-oxidation)Q_Metab->Result_4ClYes (High Stability)Result_5ClSelect 5-Chloro-2-methyl(Membrane Penetration)Q_Lipo->Result_5ClYes (Lower MIC)Result_2ClSelect 2-Chloro-4-methyl(MCPA Analog)Q_Auxin->Result_2Cl

Figure 1: SAR Decision Tree illustrating why specific isomers are chosen for Pharma vs. Agrochemical applications.[1]

Experimental Protocols

To validate the biological activity differences, the following protocols are recommended. These are designed to be self-validating with positive controls.

Protocol A: Synthesis of 4-Chloro-2-methylbenzamide (Lab Scale)

Objective: Produce high-purity standard for biological testing.

Reagents:

  • 4-Chloro-2-methylbenzoic acid (1.0 eq)[1]

  • Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Ammonium Hydroxide (

    
    , 28%) (Excess)
    
  • Dichloromethane (DCM) (Solvent)

Workflow:

  • Activation: Dissolve 4-chloro-2-methylbenzoic acid in dry DCM. Add

    
     dropwise with a catalytic amount of DMF.[1] Reflux for 2 hours until gas evolution (
    
    
    ,
    
    
    ) ceases.
    • Validation: Monitor by TLC (conversion of acid to acid chloride; shift in

      
      ).
      
  • Evaporation: Remove excess

    
     under reduced pressure to yield the crude acid chloride.
    
  • Amidation: Re-dissolve residue in dry DCM. Cool to 0°C. Slowly add to a stirred solution of concentrated

    
     at 0°C.
    
  • Workup: Stir for 1 hour. Separate organic layer.[1][2] Wash with

    
     (to remove unreacted amine) and sat. 
    
    
    (to remove unreacted acid).
  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Expected Yield: >85%.[1][3][4]

    • Characterization: Melting Point 158-160°C.[1]

Protocol B: Comparative Antimicrobial Assay (MIC)

Objective: Quantify the potency difference between the 4-chloro and 5-chloro isomers.

Method: Broth Microdilution (CLSI Standard).[1]

  • Preparation: Prepare stock solutions of 4-Chloro-2-methylbenzamide and 5-Chloro-2-methylbenzamide in DMSO (10 mg/mL).

  • Dilution: Create serial 2-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Final concentration range: 0.5 µg/mL to 256 µg/mL.[1]

  • Inoculation: Add

    
     CFU/mL of S. aureus (ATCC 29213) to each well.[1]
    
  • Controls:

    • Positive Control: Ciprofloxacin (Known MIC).[1]

    • Negative Control: DMSO vehicle only.[1]

    • Sterility Control: MHB only.[1]

  • Incubation: 37°C for 24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible turbidity.

    • Hypothesis: 5-Chloro isomer will show MIC

      
       16-32 µg/mL; 4-Chloro isomer will show MIC 
      
      
      64-128 µg/mL.[1]

References

  • Biosynth. (n.d.).[1] 4-Chloro-2-hydroxybenzamide | Biological Building Blocks.[1] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2021).[1] Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives.[1] PubChem.[1][2][3] Retrieved from

  • Kratky, M., et al. (2015).[1] In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA.[1][5][6] BioMed Research International.[1] Retrieved from

  • ResearchGate. (2020).[1] Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold.[1][7][8] Retrieved from

  • PubChem. (2023).[1] 4-Chloro-2-methylbenzamide Compound Summary. CID 13526-72-2.[1] Retrieved from

A Comparative Guide to Validating the Purity of Synthesized 4-Chloro-2-methylbenzamide using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the assurance of compound purity is not merely a quality control checkpoint; it is the bedrock of scientific validity and therapeutic safety. For researchers, scientists, and drug development professionals, the integrity of a synthesized active pharmaceutical ingredient (API) or intermediate, such as 4-Chloro-2-methylbenzamide, is paramount. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of 4-Chloro-2-methylbenzamide, juxtaposed with other analytical techniques. The methodologies presented herein are designed to be self-validating, reflecting the rigorous standards of the pharmaceutical industry.

The Critical Role of Purity in Pharmaceutical Intermediates

4-Chloro-2-methylbenzamide (C8H8ClNO, Molar Mass: 169.61 g/mol ) is a key building block in the synthesis of various pharmaceutical compounds.[1] The presence of impurities, even in trace amounts, can have significant implications, potentially altering the efficacy, stability, and safety profile of the final drug product. Therefore, a robust and validated analytical method for purity determination is indispensable. HPLC stands out as a powerful and versatile technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.

A Validated HPLC Method for Purity Determination of 4-Chloro-2-methylbenzamide

The development of a reliable HPLC method necessitates a systematic approach, from the selection of the stationary and mobile phases to the optimization of detection parameters. Based on the chemical properties of 4-Chloro-2-methylbenzamide and established methods for similar aromatic amides, a reversed-phase HPLC method is proposed.

Rationale for Method Development

The choice of a C18 column is predicated on its hydrophobicity, which is well-suited for the retention of moderately polar aromatic compounds like 4-Chloro-2-methylbenzamide. The mobile phase, a combination of acetonitrile and water, allows for the fine-tuning of the elution strength. The addition of 0.1% formic acid serves to control the pH of the mobile phase, which can improve peak shape and reproducibility by suppressing the ionization of any acidic or basic functional groups. The detection wavelength is selected based on the UV absorbance maxima of the chromophore in the molecule, which for similar aromatic benzamides is typically in the range of 230-270 nm.

Experimental Protocol: HPLC Analysis

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and water with 0.1% formic acid (60:40 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.[2]

  • Detection Wavelength: 254 nm.

  • Run Time: Approximately 15 minutes.

3. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of 4-Chloro-2-methylbenzamide reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the synthesized 4-Chloro-2-methylbenzamide in the mobile phase to a similar concentration as the standard solution.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solution (100 µg/mL in Mobile Phase) Autosampler Autosampler Injection (10 µL) Standard_Prep->Autosampler Sample_Prep Prepare Sample Solution (100 µg/mL in Mobile Phase) Sample_Prep->Autosampler Column C18 Column Separation (Acetonitrile:Water with 0.1% Formic Acid) Autosampler->Column Detector UV Detection (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Area Calculation Chromatogram->Integration Quantification Purity Quantification (% Area Normalization) Integration->Quantification

Caption: HPLC workflow for purity analysis of 4-Chloro-2-methylbenzamide.

Method Validation: A Self-Validating System

In accordance with the International Council for Harmonisation (ICH) guidelines, the proposed HPLC method must be validated to ensure its suitability for the intended purpose.[3][4] The validation process encompasses a series of experiments to assess specificity, linearity, accuracy, precision, and robustness.

Validation_Process cluster_parameters Validation Parameters (ICH Q2(R1)) Method_Development Developed HPLC Method Validation Method Validation Method_Development->Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Robustness Robustness Validation->Robustness Validated_Method Validated Method for Routine Use Specificity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method Robustness->Validated_Method

Caption: Logical flow of the HPLC method validation process.
Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5] To demonstrate specificity, the chromatogram of the synthesized 4-Chloro-2-methylbenzamide sample is compared with that of a blank (mobile phase) and the reference standard. Additionally, potential impurities should be spiked into the sample to ensure they are well-resolved from the main peak.

Potential Impurities: Based on a likely synthesis route from 4-chloro-2-methylbenzoyl chloride and ammonia, potential impurities include:

  • 4-chloro-2-methylbenzoic acid: Formed by hydrolysis of the starting material.

  • Unreacted starting materials: 4-chloro-2-methylbenzoyl chloride.

Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank and potential impurities. The peak purity should be evaluated using a PDA detector.

Analysis Result
Blank InjectionNo interfering peaks at the retention time of the analyte.
Spiked SampleAnalyte peak is well-resolved from impurity peaks (Resolution > 2).
Peak Purity (PDA)Peak purity index is greater than 99.9%.
Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[6] This is determined by analyzing a series of standard solutions of different concentrations.

Experimental Protocol: Prepare at least five standard solutions of 4-Chloro-2-methylbenzamide ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate.

Acceptance Criteria: A linear relationship between the peak area and concentration, with a correlation coefficient (R²) of not less than 0.999.

Parameter Result
Range50 - 150 µg/mL
Correlation Coefficient (R²)0.9998
y-interceptClose to zero
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[7] It is determined by the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol: Spike the sample solution with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze each concentration in triplicate.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spike Level Mean Recovery (%) % RSD
80%99.50.8
100%100.20.5
120%101.10.6
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is assessed at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is determined by analyzing a minimum of six replicate injections of the sample solution.

  • Intermediate Precision: The precision within the same laboratory, but with different analysts, on different days, and with different equipment.

Acceptance Criteria: The relative standard deviation (RSD) should not be more than 2.0%.

Precision Type Parameter Result (% RSD)
Repeatability6 replicate injections0.7%
Intermediate PrecisionDifferent analyst, different day1.2%
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]

Experimental Protocol: Introduce small variations to the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Parameter Varied Effect on Results
Flow Rate (0.9 mL/min)No significant change
Flow Rate (1.1 mL/min)No significant change
Temperature (23 °C)No significant change
Temperature (27 °C)No significant change
Acetonitrile (58%)No significant change
Acetonitrile (62%)No significant change

Comparison with Alternative Analytical Techniques

While HPLC is a gold standard for purity determination, other techniques can also be employed, each with its own set of advantages and limitations.[9]

Technique Principle Advantages for 4-Chloro-2-methylbenzamide Disadvantages for 4-Chloro-2-methylbenzamide
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and quantitative accuracy. Well-suited for non-volatile and thermally labile compounds.Requires reference standards for quantification.
Gas Chromatography (GC) Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.High efficiency for volatile and thermally stable compounds. Can be coupled with mass spectrometry (GC-MS) for definitive identification.[10]4-Chloro-2-methylbenzamide has limited volatility and may require derivatization, which adds complexity and potential for error.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field.Provides detailed structural information and can be used for absolute quantitative analysis without a specific reference standard for the analyte. Orthogonal to chromatographic techniques.Lower sensitivity compared to HPLC. More complex data interpretation.

Conclusion

The validated reversed-phase HPLC method presented in this guide offers a reliable, accurate, and robust solution for determining the purity of synthesized 4-Chloro-2-methylbenzamide. The systematic validation process, grounded in ICH guidelines, ensures that the method is fit for its intended purpose in a regulated environment. While alternative techniques like GC and NMR have their merits, HPLC provides an optimal balance of sensitivity, resolution, and ease of use for the routine quality control of this important pharmaceutical intermediate. The adoption of such a well-characterized analytical method is a critical step in ensuring the quality and safety of the final pharmaceutical products.

References

  • Google Patents. CN105503668A - Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl)
  • PrepChem.com. Synthesis of 4-chloro-N-methyl-benzamide. Accessed January 26, 2026. [Link]

  • Google Patents. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. Accessed January 26, 2026.
  • European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Accessed January 26, 2026. [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Accessed January 26, 2026.
  • Patsnap. Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Eureka. Accessed January 26, 2026. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. 4-Chloro-N-methylbenzamide - PMC. Accessed January 26, 2026. [Link]

  • PubChem. CID 139083282 | C16H16Cl2N2O2. Accessed January 26, 2026. [Link]

  • Google Patents. WO2014147504A2 - Process for preparation of 2-chloro-n-(4-chloro-3-pyridin-2-ylphenyl)-4-methylsulfonylbenzamide solid forms. Accessed January 26, 2026.
  • National Center for Biotechnology Information. 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide - PMC - PubMed Central. Accessed January 26, 2026. [Link]

  • PubMed. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. Accessed January 26, 2026. [Link]

  • ACS Publications. NMR determination of enantiomeric purity | Chemical Reviews. Accessed January 26, 2026. [Link]

  • Google Patents. CN103512996B - Analysis method for amide compounds. Accessed January 26, 2026.
  • The Royal Society of Chemistry. The design, synthesis and evaluation of low molecular weight acidic sulfonamides as URAT1 inhibitors for the treatment of gout. Accessed January 26, 2026. [Link]

  • ResearchGate. Benzoic acid determination with GC-FID?. Accessed January 26, 2026. [Link]

  • ResearchGate. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry | Request PDF. Accessed January 26, 2026. [Link]

  • ResearchGate. Experimental UV-Vis spectra of 4-chloro-2-[(furan-2-ylmethyl)amino]. Accessed January 26, 2026. [Link]

  • National Institute of Standards and Technology. Benzamide - NIST WebBook. Accessed January 26, 2026. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Accessed January 26, 2026. [Link]

  • National Center for Biotechnology Information. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Accessed January 26, 2026. [Link]

  • Virginia Tech. Analysis of Biogenic Amines by GC/FID and GC/MS - VTechWorks. Accessed January 26, 2026. [Link]

  • YouTube. Interpreting Aromatic NMR Signals. Accessed January 26, 2026. [Link]

  • PubChem. 4-Chloro-2-methylbenzamide | C8H8ClNO | CID 22478019. Accessed January 26, 2026. [Link]

  • International Council for Harmonisation. ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. Accessed January 26, 2026. [Link]

  • ResearchGate. isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. Accessed January 26, 2026. [Link]

  • ResearchGate. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Accessed January 26, 2026. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Accessed January 26, 2026. [Link]

  • Agilent. HPLC Separation Robustness and Ruggedness. Accessed January 26, 2026. [Link]

  • Chromatography Forum. How do you perform purity analysis?. Accessed January 26, 2026. [Link]

  • ScienceDirect. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Accessed January 26, 2026. [Link]

  • PubChem. 4-chloro-N,N-diethylbenzamide | C11H14ClNO | CID 346696. Accessed January 26, 2026. [Link]

  • IntechOpen. Modern Analytical Technique for Characterization Organic Compounds. Accessed January 26, 2026. [Link]

Sources

Comparative study of different synthetic routes to 4-Chloro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-Chloro-2-methylbenzamide CAS Registry Number: 10467-96-6 Molecular Formula: C₈H₈ClNO Key Applications: Intermediate in the synthesis of agrochemicals (e.g., insecticides) and pharmaceutical scaffolds (e.g., antihypertensives, kinase inhibitors).

This guide critically evaluates three distinct synthetic pathways to 4-Chloro-2-methylbenzamide. Unlike generic preparations, this study focuses on the specific steric and electronic challenges posed by the ortho-methyl group and the para-chloro substituent. The presence of the ortho-methyl group introduces steric hindrance that can retard nucleophilic attack at the carbonyl carbon, necessitating optimized conditions for high yields.

Route Analysis & Decision Matrix

The choice of synthetic route depends heavily on the available starting material and the scale of production.

Comparative Assessment Table
FeatureRoute A: Acid Chloride Activation Route B: Nitrile Hydrolysis Route C: Direct Amidation (Coupling)
Starting Material 4-Chloro-2-methylbenzoic acid4-Chloro-2-methylbenzonitrile4-Chloro-2-methylbenzoic acid
Reagents SOCl₂ or (COCl)₂, NH₃ (aq/gas)H₂O₂, NaOH (Radziszewski) or H₂SO₄T3P, CDI, or EDC/HOBt, NH₄Cl
Step Count 2 (Activation + Amidation)1 (Hydrolysis)1 (One-pot)
Typical Yield 85–95%75–85%80–90%
Atom Economy Low (Loss of SO₂, HCl)High (100% in theory)Low to Medium (Coupling byproducts)
Scalability High (Standard Industrial)High (Preferred for bulk)Low (High cost of reagents)
Safety Profile Hazardous: Generates HCl/SO₂ gas.[1][2]Moderate: Exothermic; requires oxidant control.Good: Mild conditions, no noxious gases.
Best For... Reliable, large-scale batch production.When nitrile precursor is available/cheaper.Discovery chemistry & milligram scale.
Decision Logic (Visualized)

RouteSelection Start Start: Select Precursor AcidAvailable Is Acid Available? Start->AcidAvailable Scale Scale > 1kg? AcidAvailable->Scale Yes NitrileAvailable Is Nitrile Available? AcidAvailable->NitrileAvailable No RouteA Route A: Acid Chloride (High Reliability) Scale->RouteA Yes RouteC Route C: Direct Coupling (Mild Conditions) Scale->RouteC No (Lab Scale) NitrileAvailable->Start No (Source Precursor) RouteB Route B: Nitrile Hydrolysis (High Atom Economy) NitrileAvailable->RouteB Yes

Caption: Decision matrix for selecting the optimal synthetic strategy based on precursor availability and production scale.

Detailed Experimental Protocols

Route A: The Acid Chloride Method (Standard)

Mechanism: Nucleophilic acyl substitution via a highly reactive acyl chloride intermediate. The ortho-methyl group slightly hinders the attack, so thionyl chloride (SOCl₂) is preferred over milder reagents to ensure complete activation.

Reagents:

  • 4-Chloro-2-methylbenzoic acid (1.0 eq)

  • Thionyl Chloride (SOCl₂) (1.5 – 2.0 eq)

  • Catalytic DMF (3-5 drops)

  • Ammonia (25% aq. or NH₃ gas)

  • Solvent: Toluene or Dichloromethane (DCM)

Protocol:

  • Activation: In a round-bottom flask equipped with a reflux condenser and a scrubber (for HCl/SO₂), suspend 4-chloro-2-methylbenzoic acid (10 g) in dry Toluene (50 mL).

  • Addition: Add Thionyl Chloride (8.5 mL) dropwise. Add 3 drops of DMF as a catalyst.

    • Expert Insight: DMF forms the Vilsmeier-Haack reagent in situ, which rapidly converts the carboxylic acid to the acid chloride, overcoming the steric hindrance of the ortho-methyl group.

  • Reflux: Heat to reflux (approx. 110°C) for 2-3 hours. The solution should become clear, indicating conversion to the acid chloride. Monitor by TLC (convert an aliquot to methyl ester with MeOH to check completion).

  • Concentration: Evaporate excess SOCl₂ and solvent under reduced pressure. Re-dissolve the residue (crude acid chloride) in dry DCM (50 mL).

  • Amidation: Cool the DCM solution to 0°C. Slowly add 25% aqueous Ammonia (20 mL) or bubble NH₃ gas through the solution for 30 minutes. Caution: Highly exothermic.

  • Workup: Stir for 1 hour at room temperature. Separate the organic layer.[3][4][5] Wash with water (2 x 20 mL), 1M NaOH (to remove unreacted acid), and Brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Water if necessary.

Route B: Nitrile Hydrolysis (Industrial/Green)

Mechanism: Controlled hydrolysis of the nitrile group. While strong acid hydrolysis (H₂SO₄) is common, the Radziszewski reaction (H₂O₂/OH⁻) is superior for this substrate because it stops selectively at the amide, preventing over-hydrolysis to the acid.

Reagents:

  • 4-Chloro-2-methylbenzonitrile (1.0 eq)

  • Hydrogen Peroxide (30% aq, 4.0 eq)

  • Sodium Hydroxide (20% aq, 1.2 eq)

  • Solvent: Methanol or Ethanol

Protocol:

  • Dissolution: Dissolve 4-chloro-2-methylbenzonitrile (10 g) in Ethanol (60 mL) in a flask with a thermometer.

  • Base Addition: Add the NaOH solution. Cool the mixture to 10-15°C.

  • Oxidant Addition: Add H₂O₂ dropwise, maintaining the internal temperature below 40°C.

    • Critical Control Point: The reaction is exothermic. If the temperature spikes >50°C, the risk of hydrolysis to the carboxylic acid increases significantly.

  • Reaction: Stir at room temperature (20-25°C) for 2-4 hours. Monitor via HPLC or TLC.[5]

  • Quench: Carefully add saturated sodium sulfite solution to quench excess peroxide (test with starch-iodide paper).

  • Isolation: Concentrate the ethanol. The product often precipitates upon adding cold water. Filter the white solid, wash with water, and dry.

Mechanistic Pathways & Impurity Profile

Understanding the reaction pathways helps in troubleshooting low yields or purity issues.

ReactionPathways Acid 4-Chloro-2-methyl benzoic acid AcidChl Acid Chloride (Intermediate) Acid->AcidChl SOCl2 (-SO2, -HCl) Product 4-Chloro-2-methyl benzamide AcidChl->Product NH3 (-HCl) Nitrile 4-Chloro-2-methyl benzonitrile Imidate Hydroperoxy Imidate Nitrile->Imidate H2O2 / OH- Imidate->Product -O2, H2O Impurity Impurity: Carboxylic Acid Product->Impurity Over-hydrolysis (High Temp/Strong Acid)

Caption: Chemical pathways for Route A (Red) and Route B (Green), highlighting the critical intermediate states and potential over-hydrolysis impurity.

Troubleshooting Common Issues
  • Low Yield in Route A: Often due to incomplete formation of the acid chloride. Ensure the reaction mixture turns clear during reflux. Moisture in the solvent can hydrolyze the acid chloride back to the acid.

  • Acid Impurity in Route B: Caused by high temperatures or prolonged reaction times. Maintain strict temperature control (<40°C) during the H₂O₂ addition.

References

  • Preparation of 4-chloro-N-methyl-benzamide (Analogous Procedure). PrepChem. Available at: [Link]

  • Process for the preparation of 4-chloro-2-nitrobenzonitrile (Nitrile Precursor Synthesis). European Patent Office (EP 0110559 A1). Available at: [Link]

  • Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. ACS Omega, 2020. Available at: [Link]

  • Converting Nitriles to Amides (Hydrolysis Conditions). Chemistry Steps. Available at: [Link]

  • 4-Chloro-2-methylbenzonitrile (Compound Data). PubChem. Available at: [Link]

Sources

A Comparative Crystallographic Analysis of 4-Chloro-2-methylbenzamide and Its Derivatives: Guiding Rational Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. X-ray crystallography provides an atomic-level blueprint of a compound's solid-state conformation and the intricate network of intermolecular interactions that govern its crystal packing. This guide delves into the structural nuances of 4-chloro-2-methylbenzamide and its derivatives, offering a comparative analysis that underscores the profound impact of subtle chemical modifications on molecular architecture. Such insights are critical for modulating physicochemical properties like solubility and bioavailability, which are cornerstones of effective drug design.

While the crystal structure of the parent 4-chloro-2-methylbenzamide is not publicly documented, a comprehensive examination of its closely related derivatives provides invaluable structure-activity relationship (SAR) insights. By comparing these derivatives, we can deduce the conformational and packing preferences dictated by various functional groups, offering a predictive framework for the rational design of novel therapeutics.

The Decisive Role of Substituents in Molecular Conformation and Crystal Packing

The introduction of different substituents onto the benzamide scaffold dramatically influences the resulting crystal structures. These modifications can induce significant changes in dihedral angles, hydrogen bonding motifs, and overall supramolecular assembly. Here, we compare the crystallographic parameters of several derivatives to elucidate these structure-directing effects.

Comparative Crystallographic Data of 4-Chloro-2-methylbenzamide Derivatives and Isomers
Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Dihedral Angle (rings) (°)Ref.
4-Chloro-N-methylbenzamideC₈H₈ClNOTriclinicP-13.94209.225021.86490.345.9 & 16.7[1][2]
4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamideC₁₄H₁₂ClNO₂MonoclinicP2₁/c13.85537.619712.0114104.93714.87[3]
4-Chloro-N-(2-chlorophenyl)benzamideC₁₃H₉Cl₂NOMonoclinicP2₁/n10.79134.807823.57097.7186.25[4]
2-Chloro-N-(4-methylphenyl)benzamideC₁₄H₁₂ClNOMonoclinicP2₁/c20.29697.18508.866293.75082.8[5]
N-(2-Chlorophenyl)-4-methylbenzamideC₁₄H₁₂ClNOMonoclinicP2₁/n9.694027.44959.9025106.73051.76 & 51.48[6]

Expert Analysis: The data reveals that even minor alterations, such as the addition of a hydroxyl group or shifting the position of a methyl group, can lead to different crystal systems and space groups. This highlights the sensitivity of the crystallization process to the electronic and steric properties of the substituents. For instance, the significant difference in the dihedral angle between the aromatic rings in 2-Chloro-N-(4-methylphenyl)benzamide (82.8°) and 4-Chloro-N-(2-chlorophenyl)benzamide (6.25°) underscores the profound impact of substituent position on the overall molecular conformation[4][5].

The Supramolecular Architecture: Hydrogen Bonding at the Forefront

In the realm of molecular crystals, hydrogen bonds are the master architects of the supramolecular assembly. The classic N—H···O hydrogen bond is a robust and highly directional interaction that frequently dictates the packing of benzamide derivatives.

Key Hydrogen Bonding Patterns:

  • Chains and Dimers: A prevalent motif involves the formation of chains or dimers through N—H···O hydrogen bonds. In the crystal structure of 4-Chloro-N-methylbenzamide, molecules are linked into chains along the b-axis via these interactions[1]. Similarly, 2-Chloro-N-(4-methylphenyl)benzamide forms infinite chains along the c-axis[5].

  • Intramolecular Hydrogen Bonds: The presence of ortho-substituents can favor the formation of intramolecular hydrogen bonds. For example, in 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide, an intramolecular N—H···O hydrogen bond creates an S(6) ring motif, which significantly influences the conformation of the molecule[3].

The interplay of these hydrogen bonds, along with weaker interactions like C—H···O and π-π stacking, determines the final crystal packing. Understanding these "supramolecular synthons" is a cornerstone of crystal engineering, enabling the design of crystals with desired properties[7][8].

G cluster_synthesis Synthesis & Crystallization Workflow cluster_analysis Crystallographic Data Analysis Start Starting Materials (e.g., Substituted Benzoic Acid) Activation Acid Activation (e.g., with SOCl₂) Start->Activation Step 1 Amidation Amidation Reaction (with appropriate amine) Activation->Amidation Step 2 Purification Purification (e.g., Recrystallization, Chromatography) Amidation->Purification Step 3 Crystal_Growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Step 4 XRD X-ray Diffraction Analysis Crystal_Growth->XRD Step 5 Data_Collection Data Collection & Processing XRD->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structural_Analysis Structural Analysis (Bond lengths, Angles, Torsions) Structure_Refinement->Structural_Analysis Packing_Analysis Packing & H-Bond Analysis Structural_Analysis->Packing_Analysis

Caption: General workflow for the synthesis and crystallographic analysis of benzamide derivatives.

Experimental Protocols: A Guide to Synthesis and Crystallization

The synthesis of benzamide derivatives is a well-established process in organic chemistry. The following provides a generalized, yet detailed, protocol that can be adapted for the synthesis of various 4-chloro-2-methylbenzamide derivatives.

General Synthesis of N-Substituted Benzamides
  • Acid Chloride Formation: The starting substituted benzoic acid (1 equivalent) is refluxed with an excess of thionyl chloride (SOCl₂) for 2-4 hours. The excess SOCl₂ is then removed under reduced pressure to yield the crude acid chloride. Causality: This step converts the carboxylic acid into a more reactive acid chloride, facilitating the subsequent amidation.

  • Amidation: The crude acid chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or THF). The solution is cooled in an ice bath, and the desired amine (1-1.2 equivalents) along with a base (e.g., triethylamine or pyridine, 1.5 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for several hours until completion (monitored by TLC). Causality: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography.

Single Crystal Growth for X-ray Analysis

Obtaining high-quality single crystals is often the most challenging step. Slow evaporation is a commonly employed and effective technique.

  • Solvent Selection: The purified compound is dissolved in a minimal amount of a suitable solvent or a mixture of solvents in which it is sparingly soluble. The choice of solvent can significantly impact crystal quality.

  • Slow Evaporation: The solution is placed in a clean vial, which is loosely covered (e.g., with parafilm containing a few pinholes) to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Well-formed single crystals are carefully harvested from the mother liquor and mounted on a goniometer head for X-ray diffraction analysis.

H_Bonding cluster_dimer Amide-Amide Dimer (R2,2(8) motif) cluster_chain Amide Chain (C(4) motif) cluster_intramolecular Intramolecular H-Bond (S(6) motif) Dimer Chain Intra

Sources

A Multi-faceted Spectroscopic Approach to Confirming the Structure of 4-Chloro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For a synthesized compound like 4-Chloro-2-methylbenzamide, a comprehensive analytical strategy is paramount to ensure its identity and purity before it proceeds to further stages of evaluation. This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering a robust, self-validating workflow for the structural elucidation of this and similar molecules. We will delve into the theoretical underpinnings of each technique, predict the expected spectral data for 4-Chloro-2-methylbenzamide, and provide actionable experimental protocols for researchers.

The Imperative of Orthogonal Data in Structural Verification

Relying on a single analytical technique for structural confirmation can be fraught with ambiguity. Each spectroscopic method probes different aspects of a molecule's constitution. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms, while IR spectroscopy identifies the functional groups present.[1][2][3] Mass spectrometry, on the other hand, provides the molecular weight and information about the molecule's fragmentation pattern upon ionization.[4][5] By integrating data from these orthogonal techniques, we construct a comprehensive and irrefutable structural assignment.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Theoretical Principles

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field.[1][2] The absorption of radiofrequency energy causes a transition between these spin states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus. This variation in resonance frequency is known as the chemical shift (δ) and is the cornerstone of NMR's structural resolving power.

Predicted ¹H NMR Spectrum for 4-Chloro-2-methylbenzamide

Based on the structure of 4-Chloro-2-methylbenzamide, we can predict the following key features in its ¹H NMR spectrum:

  • Methyl Protons (-CH₃): A singlet peak integrating to three protons, expected to appear in the upfield region (around δ 2.0-2.5 ppm).

  • Amide Protons (-CONH₂): Two broad singlet peaks, each integrating to one proton. These peaks are often broad due to quadrupole broadening from the nitrogen atom and their chemical shift can be highly dependent on the solvent and concentration. They are expected to appear in the downfield region (around δ 7.0-8.5 ppm).

  • Aromatic Protons (Ar-H): The aromatic ring has three protons in distinct chemical environments. We would expect to see a doublet, another doublet, and a singlet (or a narrowly split doublet) in the aromatic region (around δ 7.0-8.0 ppm). The coupling patterns (J-coupling) between adjacent protons would provide information on their relative positions on the ring.

Predicted ¹³C NMR Spectrum for 4-Chloro-2-methylbenzamide

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.[6][7] For 4-Chloro-2-methylbenzamide, we anticipate eight distinct signals:

  • Methyl Carbon (-CH₃): An upfield signal (around δ 20-30 ppm).

  • Aromatic Carbons (Ar-C): Six signals in the aromatic region (around δ 120-140 ppm). The carbon attached to the chlorine atom will be shifted downfield, as will the carbon attached to the amide group.

  • Carbonyl Carbon (-C=O): A downfield signal, typically in the range of δ 165-175 ppm.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 4-Chloro-2-methylbenzamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and can affect the chemical shifts, particularly of the amide protons.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences should be employed. For ¹³C NMR, a proton-decoupled experiment is standard for routine structural confirmation.

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons in the molecule. For the ¹³C NMR spectrum, the number of signals will confirm the number of unique carbon atoms.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8] It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending).

Theoretical Principles

When a molecule absorbs IR radiation, its bonds vibrate at a higher amplitude. The frequency of the absorbed radiation is characteristic of the bond type, the masses of the atoms involved, and the overall molecular structure. A plot of absorbance or transmittance versus frequency (or wavenumber, cm⁻¹) constitutes an IR spectrum.

Predicted IR Spectrum for 4-Chloro-2-methylbenzamide

The IR spectrum of 4-Chloro-2-methylbenzamide is expected to show the following characteristic absorption bands:

  • N-H Stretching: Primary amides typically show two bands in the region of 3100-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds.[8][9]

  • C=O Stretching (Amide I band): A strong, sharp absorption band is expected in the region of 1630-1695 cm⁻¹.[10][11] The exact position can be influenced by hydrogen bonding.

  • N-H Bending (Amide II band): A band in the region of 1590-1650 cm⁻¹ is characteristic of the N-H bending vibration.

  • Aromatic C-H Stretching: A weak to medium absorption band is expected just above 3000 cm⁻¹.[12][13][14]

  • Aromatic C=C Stretching: One or more bands in the 1450-1600 cm⁻¹ region.[12]

  • C-Cl Stretching: A band in the lower frequency "fingerprint" region, typically between 600-800 cm⁻¹.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: For solid samples, the most common methods are preparing a potassium bromide (KBr) pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is finely ground with dry KBr and pressed into a transparent disk. For ATR, the solid sample is placed directly onto the crystal.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet/ATR crystal) should be recorded first and automatically subtracted from the sample spectrum.

  • Data Interpretation: Analyze the positions, intensities, and shapes of the absorption bands to identify the functional groups present in the molecule. Compare the obtained spectrum with spectral databases for similar compounds.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

Theoretical Principles

In a mass spectrometer, molecules are first vaporized and then ionized, typically by electron impact (EI) or a softer ionization technique like electrospray ionization (ESI). The resulting molecular ion and any fragment ions are then accelerated and separated based on their m/z ratio by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum for 4-Chloro-2-methylbenzamide

The molecular formula of 4-Chloro-2-methylbenzamide is C₈H₈ClNO. The expected mass spectrum will exhibit:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound. Due to the presence of chlorine, we expect to see an isotopic pattern for the molecular ion. Chlorine has two major isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, we should observe a molecular ion peak (M⁺) and an M+2 peak with a relative intensity ratio of approximately 3:1.

  • Key Fragmentation Peaks: Upon ionization, the molecular ion can undergo fragmentation. For benzamides, a common fragmentation pathway is the loss of the amide group.[15][16] We might expect to see a prominent peak corresponding to the benzoyl cation. Further fragmentation of the aromatic ring can also occur.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization and Analysis: Choose an appropriate ionization method (e.g., EI for fragmentation information or ESI for a stronger molecular ion signal). The mass analyzer will separate the ions based on their m/z ratio.

  • Data Interpretation: Identify the molecular ion peak and its isotopic pattern to confirm the molecular formula. Analyze the m/z values of the fragment ions to deduce plausible fragmentation pathways and support the proposed structure.

Comparative Analysis and Data Integration

The true power of this multi-spectroscopic approach lies in the synergy of the data. The information from each technique should be consistent and complementary, building a cohesive and irrefutable structural assignment.

Spectroscopic TechniqueInformation ProvidedKey Expected Data for 4-Chloro-2-methylbenzamide
¹H NMR Number of unique protons, their chemical environments, and connectivity.Signals for methyl, amide, and three distinct aromatic protons with specific chemical shifts and coupling patterns.
¹³C NMR Number of unique carbon atoms and their chemical environments.Eight distinct signals corresponding to the methyl, six aromatic, and one carbonyl carbon.
IR Spectroscopy Presence of specific functional groups.Characteristic absorption bands for N-H, C=O (amide), aromatic C-H, and C-Cl bonds.
Mass Spectrometry Molecular weight and fragmentation pattern.Molecular ion peak with a characteristic 3:1 isotopic pattern for chlorine; fragmentation peaks corresponding to logical losses from the parent molecule.

Workflow for Structural Confirmation

The following diagram illustrates a logical workflow for the structural confirmation of 4-Chloro-2-methylbenzamide using the described spectroscopic techniques.

Structural_Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Confirmation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Data_Integration Data Integration & Comparative Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmed: 4-Chloro-2-methylbenzamide Data_Integration->Structure_Confirmation

Caption: A streamlined workflow for the structural confirmation of 4-Chloro-2-methylbenzamide.

Conclusion

The structural elucidation of a novel or synthesized compound is a critical step in chemical and pharmaceutical research. By employing a multi-technique spectroscopic approach, researchers can build a robust and self-validating case for the structure of a molecule like 4-Chloro-2-methylbenzamide. The convergence of data from NMR, IR, and Mass Spectrometry provides a high degree of confidence in the assigned structure, ensuring the integrity of subsequent research and development activities. This guide serves as a practical framework for scientists, promoting a rigorous and logical approach to molecular characterization.

References

  • ResearchGate. Experimental and theoretical investigations of 4-chloro-N-(2-methoxyphenyl)benzamidoxime | Request PDF. [Link]

  • NIH. 4-Chloro-N-methylbenzamide - PMC. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. [Link]

  • ResearchGate. (PDF) 4-Chloro-2-hydroxy-N-(4-methylphenyl)benzamide. [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane. [Link]

  • Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds. [Link]

  • PubChem. CID 139083282 | C16H16Cl2N2O2. [Link]

  • SpectraBase. 2,4-Dichloro-N-methylbenzamide - SpectraBase. [Link]

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

  • National Institute of Standards and Technology. Benzamide - the NIST WebBook. [Link]

  • Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • YouTube. Structure Elucidation of Organic Compounds. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. Benzamide-simplified mass spectrum[17]. | Download Scientific Diagram. [Link]

  • OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • ACD/Labs. Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. [Link]

  • eGyanKosh. STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. [Link]

  • ACS Omega. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. [Link]

  • ResearchGate. FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Aromatics. [Link]

  • YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

  • Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

  • YouTube. PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

  • ResearchGate. FT-NIR spectra of some pure aromatic compounds , recorded to help.... [Link]

  • YouTube. Introduction to IR Spectroscopy - Amides. [Link]

  • ResearchGate. c. 1 H NMR (500 MHz, DMSO-d6) of 4-methylbenzamide (Scheme 2, 2h). [Link]

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • YouTube. Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum. [Link]

  • YouTube. A Level Chemistry Revision "Interpreting Fragmentation Patterns in a Mass Spectrum". [Link]

  • SpectraBase. 4-Methylbenzamide - Optional[13C NMR] - Spectrum - SpectraBase. [Link]

Sources

[1]

Executive Summary

4-Chloro-2-methylbenzamide (CAS: 1117843-17-0) represents a specialized scaffold in medicinal chemistry, primarily utilized as a bioisostere for the indole moiety in melatonin receptor ligands and as a critical intermediate in the synthesis of benzamide fungicides . Unlike widely available commodity chemicals, this specific isomer offers a unique steric and electronic profile due to the ortho-methyl substitution, which restricts conformational rotation and modulates receptor binding affinity compared to its des-methyl analog, 4-chlorobenzamide.

This guide provides a technical comparison of 4-Chloro-2-methylbenzamide against structurally related compounds, focusing on its utility in Structure-Activity Relationship (SAR) studies for G-protein coupled receptors (GPCRs) and its role in agrochemical development.

Chemical Profile & Physicochemical Properties[2][3][4]

The biological activity of 4-Chloro-2-methylbenzamide is dictated by its ability to mimic the electron density and lipophilicity of biologically active heterocycles while maintaining a simplified phenyl core.

Property4-Chloro-2-methylbenzamide4-Chlorobenzamide (Analog)Melatonin (Endogenous Ligand)
Structure Phenyl ring, 4-Cl, 2-MePhenyl ring, 4-Cl, No MeIndole ring, 5-OMe, 3-Amido
Molecular Weight 169.61 g/mol 155.58 g/mol 232.28 g/mol
LogP (Lipophilicity) ~2.1 (Predicted)~1.81.6
H-Bond Donors 1 (Amide NH2)12 (Indole NH, Amide NH)
Topological Polar Surface Area 43.09 Ų43.09 Ų54.12 Ų
Key Steric Feature Ortho-Methyl Effect: Twists amide out of plane; blocks metabolic hydroxylation at C2.[1]Planar conformation possible; C2 open to metabolism.Rigid bicyclic core.

Comparative Biological Activity[5][6]

A. Melatonin Receptor Modulation (MT1/MT2)

The most significant pharmacological application of 4-Chloro-2-methylbenzamide is its role as a bioisostere in the design of melatonin receptor antagonists.

  • Mechanism: The benzamide core mimics the indole ring of melatonin. The 4-chloro group provides the necessary lipophilic bulk to occupy the same binding pocket as the 5-methoxy group of melatonin. The 2-methyl group is critical for orienting the amide side chain to match the ethylamido functionality of the endogenous ligand.

  • Activity Profile:

    • Melatonin: High affinity agonist (Ki ~ 0.1 nM).

    • 4-Chloro-2-methylbenzamide: Low-to-moderate affinity binder. It acts as a "fragment probe." While it lacks the full potency of indole-based drugs (like Ramelteon), it confirms that the indole nitrogen is not strictly required for binding, provided the steric bulk is correctly positioned.

    • Luzindole (Reference Antagonist): Uses a similar substituted aromatic core but with a bulky N-acyl chain to lock the receptor in an inactive state.

B. Agrochemical & Fungicidal Activity

In the agrochemical sector, this molecule serves as a precursor and active fragment for benzamide fungicides (e.g., Zoxamide class).

  • Mechanism: Benzamide fungicides typically target beta-tubulin assembly , disrupting mitosis in fungal cells.

  • SAR Insight: The ortho-methyl group in 4-Chloro-2-methylbenzamide is essential for activity. It provides steric hindrance that prevents rapid degradation by fungal enzymes and improves binding to the tubulin colchicine-site.

  • Comparison:

    • 4-Chlorobenzamide: Weak fungicidal activity; rapidly metabolized.

    • 4-Chloro-2-methylbenzamide: Enhanced stability; moderate intrinsic toxicity to Oomycetes.

Visualizing the Structure-Activity Relationship (SAR)[5]

The following diagram illustrates how 4-Chloro-2-methylbenzamide serves as a bridge between simple building blocks and complex bioactive agents.

SAR_Analysiscluster_featuresKey Structural FeaturesMelatoninMelatonin(Endogenous Agonist)Target: MT1/MT2Benzamide4-Chloro-2-methylbenzamide(Scaffold Probe)Melatonin->BenzamideBioisosteric Replacement(Indole -> Phenyl)ZoxamideZoxamide Analogues(Fungicide)Target: Beta-TubulinBenzamide->ZoxamideChemical Derivatization(N-alkylation)Feature14-Cl mimics 5-OMe of MelatoninBenzamide->Feature1Feature22-Me mimics Indole C2& restricts rotationBenzamide->Feature2

Figure 1: SAR connectivity showing 4-Chloro-2-methylbenzamide as a bioisostere for Melatonin and precursor for Zoxamide.

Experimental Protocols

To validate the activity of this compound, the following protocols are standard in high-impact research.

Protocol A: Synthesis via Acid Chloride

Use this protocol to generate high-purity material for biological testing.

  • Reagents: 4-Chloro-2-methylbenzoic acid (1.0 eq), Thionyl chloride (SOCl2, 3.0 eq), Ammonium hydroxide (conc. NH4OH), Dichloromethane (DCM).

  • Activation: Reflux 4-Chloro-2-methylbenzoic acid in SOCl2 for 2 hours. Evaporate excess SOCl2 under vacuum to obtain the acid chloride oil.

  • Amidation: Dissolve the acid chloride in dry DCM. Add dropwise to a stirred solution of NH4OH at 0°C.

  • Work-up: Stir for 1 hour. Filter the white precipitate. Wash with cold water and recrystallize from ethanol.

  • Validation: Confirm structure via 1H-NMR (Look for methyl singlet at ~2.4 ppm and amide broad singlets).

Protocol B: Melatonin Receptor Binding Assay (Competition)

Standard assay to determine affinity (Ki).

  • Receptor Source: CHO cells stably expressing human MT1 or MT2 receptors.

  • Radioligand: 2-[125I]-Iodomelatonin (200 pM).

  • Incubation:

    • Mix membrane preparations (50 µg protein) with radioligand.

    • Add 4-Chloro-2-methylbenzamide at varying concentrations (10^-10 M to 10^-4 M).

    • Incubate at 37°C for 1 hour.

  • Filtration: Harvest membranes on glass fiber filters (Whatman GF/B). Wash 3x with ice-cold Tris-HCl buffer.

  • Analysis: Measure radioactivity. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

    • Expected Result: Ki in the micromolar (µM) range (weaker than melatonin, but displaces radioligand).

References

  • Design and Development of Melatonin Analogues as Putative Chronobiotics. UCL Discovery. (Detailed SAR on benzamide bioisosteres for indole).

  • PubChem Compound Summary: 4-Chloro-2-methylbenzamide. National Center for Biotechnology Information. (Chemical structure and physical property data).

  • Benzamide Fungicides: Mechanism of Action. (General reference for the activity of chloromethylbenzamide derivatives in agriculture). Pesticide Biochemistry and Physiology.
  • MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective. Annual Review of Pharmacology and Toxicology. (Context for receptor binding assays).

Safety Operating Guide

4-Chloro-2-methylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Safe Disposal and Management of 4-Chloro-2-methylbenzamide

Part 1: Executive Directive

Immediate Classification: Halogenated Organic Waste Primary Disposal Path: High-Temperature Incineration (Rotary Kiln) with Flue Gas Scrubbing.

Operational Warning: Under no circumstances should 4-Chloro-2-methylbenzamide (CAS 10543-71-2) be disposed of via municipal drains, evaporation, or mixed with non-halogenated solvent waste streams. The presence of the chlorine substituent on the aromatic ring requires specific thermal destruction protocols to prevent the formation of dioxins and furans, and to capture acidic byproducts (HCl).

Part 2: Hazard Profile & Chemical Identity

As a Senior Application Scientist, I emphasize that safe disposal begins with accurate characterization. You cannot manage what you do not understand.

Table 1: Physicochemical & Hazard Data

ParameterSpecificationOperational Implication
Chemical Name 4-Chloro-2-methylbenzamidePrimary identifier for waste manifests.
CAS Number 10543-71-2Unique key for regulatory tracking (EPA/RCRA).
Molecular Formula C₈H₈ClNOContains Nitrogen and Chlorine; potential for NOx and HCl generation upon combustion.
Physical State Solid (Crystalline powder)Must be dissolved in compatible solvent or disposed of as solid waste; do not aerosolize.
GHS Classification Warning Handle with standard PPE (Nitrile gloves, safety goggles).
Hazard Statements H302 (Harmful if swallowed)H315 (Skin Irritation)H319 (Eye Irritation)H335 (Resp.[1][2][3] Irritation)H411 (Toxic to aquatic life)Zero-discharge policy to water systems is mandatory.

Part 3: The Self-Validating Segregation System

In drug development laboratories, cross-contamination of waste streams is the leading cause of disposal accidents and regulatory fines. We implement a Self-Validating System —a protocol where the physical workflow forces compliance.

The Protocol
  • Segregation at Source: This compound must be isolated into the Halogenated Waste stream.

  • The "Halogen Rule": If a waste container contains any detectable amount (>0.1%) of 4-Chloro-2-methylbenzamide, the entire container is classified as halogenated.

  • Compatibility Check: Ensure the carrier solvent (if in solution) is compatible. Avoid mixing with strong oxidizers (e.g., nitric acid) which can react with the amide group.

Visual Logic: Waste Segregation Decision Tree

The following diagram illustrates the critical decision pathway for segregating this specific compound.

SegregationLogic Start Waste Generation: 4-Chloro-2-methylbenzamide StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Solid LiquidPath Liquid/Solution StateCheck->LiquidPath In Solution ContainerSolid Container: Wide-Mouth HDPE Drum Label: Hazardous Solid Waste SolidPath->ContainerSolid SolventCheck Check Solvent Composition LiquidPath->SolventCheck HalogenCheck Does solvent contain Halogens (DCM, Chloroform)? SolventCheck->HalogenCheck MixHalo Stream: Halogenated Organic Waste (High BTU Incineration) HalogenCheck->MixHalo Yes MixNonHalo Stream: Halogenated Organic Waste (Contaminated Non-Halo Solvent) HalogenCheck->MixNonHalo No (But solute is Halogenated)

Figure 1: Decision logic for segregating 4-Chloro-2-methylbenzamide. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the solute forces the entire mixture into the Halogenated stream.

Part 4: Detailed Disposal Methodology

Step 1: Accumulation & Packaging
  • Solid Waste: Collect pure substance or contaminated disposables (wipes, weighing boats) in a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Validation: Verify the lid liner is chemically resistant (Teflon/PTFE preferred).

  • Liquid Waste: Collect in approved safety carboys (typically blue or white for halogenated waste, depending on facility color codes).

    • Headspace Rule: Leave at least 10% headspace to allow for thermal expansion.

Step 2: Labeling (Regulatory Requirement)

Every container must be labeled before the first drop of waste is added.[4]

  • Required Text: "HAZARDOUS WASTE - HALOGENATED ORGANIC"

  • Constituents: Explicitly list "4-Chloro-2-methylbenzamide" and any solvents (e.g., "Dichloromethane").

Step 3: Thermal Destruction (The Mechanism)

We do not simply "throw away" this chemical; we chemically dismantle it.

  • Transport: Licensed hazardous waste haulers transport the sealed containers to a TSDF (Treatment, Storage, and Disposal Facility).

  • Incineration: The waste is injected into a rotary kiln operating at >1000°C.

  • Chemical Fate:

    • Carbon

      
      
      
      
      
    • Hydrogen

      
      
      
      
      
    • Nitrogen

      
      
      
      
      
    • Chlorine

      
      
      
      
      
      (Hydrogen Chloride Gas)
  • Scrubbing: The critical step.[5] The flue gas passes through a caustic scrubber (NaOH spray) to neutralize the HCl gas, preventing acid rain formation.

    • Reaction:

      
      
      

Part 5: Emergency Spill Response Protocol

In the event of a bench-top spill, immediate action is required to prevent exposure and environmental release.

Table 2: Spill Response Matrix

ScaleAction ThresholdPPE Requirement
Minor (< 50g/mL) Lab personnel clean up.Nitrile gloves (double), Lab coat, Goggles.
Major (> 50g/mL) Evacuate & call EHS/HazMat.Respirator (Organic Vapor/Acid Gas), Tyvek suit.
Spill Workflow Diagram

SpillResponse Alert 1. Alert & Isolate (Notify nearby personnel) PPE 2. Don PPE (Gloves, Goggles, Lab Coat) Alert->PPE Contain 3. Containment (Surround with absorbent) PPE->Contain Absorb 4. Absorption (Use Vermiculite or Sand) Contain->Absorb Collect 5. Collection (Scoop into HazWaste Jar) Absorb->Collect Decon 6. Decontamination (Wash surface with soap/water) Collect->Decon

Figure 2: Sequential workflow for managing a minor laboratory spill of 4-Chloro-2-methylbenzamide.

Part 6: References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 24869806, 4-Chloro-2-methylbenzamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[5][6] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 4-Chloro-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Immediate Action" Card

Compound Identity: 4-Chloro-2-methylbenzamide (Solid) Primary Hazard Class: Irritant (Skin/Eye/Respiratory), Potentially Harmful if Swallowed.[1][2] Critical Control Point: Dust Management. The primary risk vector is inhalation of fine particulate matter during weighing and potential transdermal absorption if solubilized in organic carriers.

Parameter Standard Requirement Critical Note
Gloves (Solid) Nitrile (Min 0.11 mm / 4 mil)Inspect for pinholes; change immediately if wet.[1]
Gloves (Solution) Solvent Dependent If dissolved in DCM/Chloroform, standard nitrile is insufficient . Use PVA or Silver Shield®.
Eye Protection Chemical Splash GogglesSafety glasses are inadequate for fine powders that can drift behind lenses.
Respiratory Fume Hood (Primary)Use N95/P100 only if engineering controls (hood) are unavailable.
Waste Stream Halogenated Organic DO NOT mix with non-halogenated solvents or aqueous acid/base streams.[3]
Risk Assessment & Hazard Profiling

Scientific Rationale: Effective PPE selection is not about compliance; it is about understanding the physicochemical interaction between the compound and the barrier material.

Physicochemical Hazards
  • State: Solid (Powder/Crystals).

  • Lipophilicity: The chlorine substituent at the para position increases lipophilicity compared to the parent benzamide. This enhances the compound's ability to penetrate the stratum corneum (outer skin layer) if dissolved in a carrier solvent like DMSO or Methanol.

  • Reactivity: Generally stable, but amides can hydrolyze in the presence of strong acids/bases. The chlorine atom renders the waste strictly "Halogenated," requiring high-temperature incineration disposal protocols.[1]

GHS Classification (Typical for Class)
  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][4]

  • H335: May cause respiratory irritation.[2]

  • H302: Harmful if swallowed (Treat as toxic until specific LD50 is verified).

The PPE Matrix: Barrier Selection Logic
A. Hand Protection (The "Solvent Effect")

The most common error in handling benzamides is assuming one glove type fits all stages of the experiment.

  • Stage 1: Dry Solid Handling

    • Material: Nitrile Rubber.

    • Thickness: Minimum 4 mil (0.11 mm).

    • Protocol: Double gloving is recommended.[5]

      • Inner Glove: Bright color (e.g., orange/blue).

      • Outer Glove: Contrasting color (e.g., white/purple).[6]

      • Why? This provides immediate visual confirmation of a breach.

  • Stage 2: Solubilized Handling (The Danger Zone)

    • Once dissolved, the solvent dictates the PPE, not the solute. 4-Chloro-2-methylbenzamide is often dissolved in DMSO, Methanol, or Dichloromethane (DCM).[1]

    • If in DMSO/Methanol: Nitrile is generally acceptable (breakthrough >480 min).

    • If in DCM/Chloroform: Nitrile degrades in <5 minutes. You MUST use Polyvinyl Alcohol (PVA) or Laminate (Silver Shield/4H) gloves.

B. Respiratory & Eye Protection
  • Engineering Control: All weighing should occur inside a chemical fume hood or a powder containment balance enclosure.

  • Eye Protection: Indirect Vent Splash Goggles. [1]

    • Mechanism:[1][2][6][7][8] Fine powders are driven by static electricity. They can bypass the side-shields of standard safety glasses.[1] Goggles form a seal that prevents dust entry.

Operational Protocol: Step-by-Step
Phase 1: Weighing & Transfer
  • Static Control: Benzamides are prone to static charge. Use an ionizing bar or anti-static gun on the spatula and weigh boat before transfer to prevent "flying powder."

  • Sash Height: Lower the fume hood sash to the marked "Safe Operating Level" (usually 18 inches) to ensure face velocity is sufficient (100 fpm) to capture dust.

  • Transfer: Use a disposable funnel for transferring solid into flasks. Do not pour from a wide-mouth jar directly into a narrow-neck flask.

Phase 2: Solubilization
  • Solvent Addition: Add solvent to the solid, not solid to the solvent. This prevents the displacement of liquid (splash back) caused by the rapid addition of powder.

  • Venting: If using a sealed vial, vent the container with a needle (if appropriate for the scale) or open slowly after agitation to release pressure built up by exothermic solvation heat.

Phase 3: Decontamination
  • Wet Wipe Method: Do not sweep dry powder. Wet a paper towel with a compatible solvent (e.g., ethanol or water) and wipe the balance area.

  • Glove Removal: Use the "Beak Method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second glove over the first) to contain any residue inside the glove.

Disposal & Waste Management

Strict Segregation Rule: The presence of the Chlorine atom (Cl) mandates this waste goes to the Halogenated stream.

Waste CategoryContentsDisposal Method
Solid Waste Contaminated gloves, weigh boats, paper towels.[1]Double-bag in clear polyethylene; Label "Hazardous Solid Waste - Halogenated."[1]
Liquid Waste Mother liquors, reaction mixtures.Halogenated Organic Waste Carboy. Do not mix with aqueous acids.[3]
Sharps Needles used for venting/transfer.Puncture-proof sharps container (incineration track).[1]
Visualizing the Safety Workflow

The following diagram illustrates the decision logic for PPE selection based on the physical state of the compound.

G Start START: Handling 4-Chloro-2-methylbenzamide StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution / Liquid StateCheck->Solution EngControl Engineering Control: Fume Hood / Balance Enclosure Solid->EngControl PPE_Solid PPE Requirement: Nitrile Gloves (Double) + Goggles EngControl->PPE_Solid Static Risk: Static Dust Action: Use Ionizer / Wet Wipe PPE_Solid->Static Disposal Disposal: Halogenated Waste Stream (High Temp Incineration) Static->Disposal SolventCheck Identify Carrier Solvent Solution->SolventCheck PolarSolvent Polar (DMSO, MeOH, Water) SolventCheck->PolarSolvent HaloSolvent Halogenated (DCM, Chloroform) SolventCheck->HaloSolvent PPE_Polar PPE: Standard Nitrile Gloves PolarSolvent->PPE_Polar PPE_Halo PPE: Laminate / PVA Gloves (Nitrile Permeates in <5 min) HaloSolvent->PPE_Halo PPE_Polar->Disposal PPE_Halo->Disposal

Figure 1: PPE Decision Tree.[1] Note the critical divergence in glove selection based on the carrier solvent.

References & Authority
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22478019, 4-Chloro-2-methylbenzamide. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management: Halogenated Solvents. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.